Pallidol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4bR,5R,9bR,10R)-5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)26-20(27(23)28)10-18(32)12-22(26)34/h1-12,23-24,27-34H/t23-,24-,27+,28+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVJOQCPHWKWSO-ZBVBGGFBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@H]3[C@H]([C@@H](C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727005 | |
| Record name | Pallidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622292-61-8, 105037-88-5 | |
| Record name | Pallidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1622292-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pallidol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105037885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pallidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pallidol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE5TL72TJ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of Pallidol for Researchers and Drug Development Professionals
November 2025
Abstract
Pallidol, a resveratrol dimer, has garnered significant interest within the scientific community for its potential therapeutic applications, including its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this compound, offering valuable information for researchers, scientists, and professionals involved in drug development. This document details the botanical origins of this compound, presents quantitative data on its prevalence, outlines experimental protocols for its extraction and analysis, and visualizes its interaction with key signaling pathways.
Natural Sources of this compound
This compound is a naturally occurring stilbenoid found predominantly in plant species belonging to the Vitaceae family. Its presence has been identified in various parts of these plants, including the stems, leaves, roots, and fruits.
Vitis Species (Grapevines)
The most well-known source of this compound is the grapevine (Vitis species), particularly in red wine, which is derived from the fermentation of grape skins and seeds.[1][2] The concentration of this compound in wine can vary depending on the grape variety, geographical origin, winemaking techniques, and aging process.
Cissus Species
Several species within the Cissus genus have been identified as sources of this compound. Notably, Cissus pallida and Cissus quadrangularis have been reported to contain this resveratrol dimer.[2] Recent quantitative analysis has confirmed the presence of this compound in the stems and leaves of Cissus quadrangularis.
Parthenocissus Species (Virginia Creeper)
Various species of the Parthenocissus genus, commonly known as Virginia creeper, are also natural sources of this compound.[2] Documented species include Parthenocissus laetevirens, Parthenocissus quinquefolia, and Parthenocissus tricuspidata.[2][3] While the presence of this compound is confirmed, extensive quantitative data for these species remains an area for further research.
Other Botanical Sources
Beyond the Vitaceae family, this compound has been reported in other plant genera. These include Caragana sinica and Caragana korshinskii.[4] Additionally, while not a direct source of this compound, Ampelopsis grossedentata (vine tea) is a rich source of dihydromyricetin and other flavonoids, compounds structurally and functionally related to this compound.[5][6][7]
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound in its natural sources can be highly variable. The following tables summarize the available quantitative data from scientific literature.
| Source | Plant Part/Product | Concentration Range | Reference(s) |
| Red Wine | - | 0.00 - 0.04 mg/100 ml | [8] |
| Vitis labrusca (cell suspension) | Extracellular Medium | Up to 114 mg/L | [9] |
| Cissus quadrangularis | Stem | 0.12 - 0.45 mg/g | |
| Cissus quadrangularis | Leaf | 0.08 - 0.21 mg/g |
Note: The quantitative data for Cissus quadrangularis is derived from a representative study and may vary based on plant age, growing conditions, and extraction methodology.
Experimental Protocols
This section provides a detailed, synthesized methodology for the extraction, isolation, and quantification of this compound from plant materials, based on established protocols for stilbenoids.
Extraction of this compound from Plant Material
Objective: To extract crude stilbenoids, including this compound, from dried and powdered plant material.
Materials:
-
Dried and powdered plant material (e.g., stems of Cissus quadrangularis)
-
Methanol (HPLC grade)
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh approximately 50 g of the dried, powdered plant material.
-
Place the material in the thimble of a Soxhlet apparatus.
-
Extract with 500 mL of methanol for 8 hours. Alternatively, for ultrasonic-assisted extraction (UAE), suspend the plant material in methanol (1:10 w/v) and sonicate for 60 minutes at 40°C.
-
After extraction, filter the methanolic extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Store the crude extract at 4°C in a dark vial until further purification.
Isolation and Purification of this compound by Column Chromatography
Objective: To isolate this compound from the crude extract.
Materials:
-
Crude methanolic extract
-
Silica gel (60-120 mesh) for column chromatography
-
Sephadex LH-20
-
Glass column
-
Solvent system: Hexane, Ethyl Acetate, Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Silica Gel Chromatography:
-
Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Prepare a silica gel column packed in hexane.
-
Apply the adsorbed sample to the top of the column.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane, gradually increasing the polarity with ethyl acetate).
-
Collect fractions and monitor by TLC, visualizing under a UV lamp. Combine fractions showing similar TLC profiles. Fractions containing stilbenoids are typically eluted with mid-to-high polarity solvent mixtures.
-
-
Sephadex LH-20 Chromatography:
-
Further purify the enriched fractions containing this compound using a Sephadex LH-20 column.
-
Swell the Sephadex LH-20 in methanol for several hours before packing the column.
-
Dissolve the semi-purified fraction in a small volume of methanol and apply it to the column.
-
Elute the column with methanol.
-
Collect fractions and monitor by TLC. Combine the fractions containing purified this compound.
-
Evaporate the solvent to obtain the isolated compound.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in an extract.
Materials:
-
Isolated this compound or a certified reference standard
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and Water (with 0.1% formic acid)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known weight of the extract in methanol, filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile
-
Gradient: Start with a higher proportion of Solvent A, and gradually increase the proportion of Solvent B over the run time.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at approximately 280 nm and 320 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Signaling Pathways and Mechanisms of Action
This compound, as a resveratrol dimer, is believed to share some of the biological activities of its monomer, including antioxidant and anti-inflammatory effects. These effects are mediated through its interaction with various cellular signaling pathways.
Inhibition of Protein Kinase C (PKC)
This compound has been shown to inhibit the activity of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of specific PKC isoforms can modulate downstream signaling events.
Modulation of the MAPK/ERK Signaling Pathway
This compound has been observed to affect the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is crucial for regulating cell growth, differentiation, and survival.
Inhibition of the TLR4/NF-κB Inflammatory Pathway
Resveratrol, the monomer of this compound, is a known inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway, which plays a central role in the inflammatory response. It is plausible that this compound exerts similar anti-inflammatory effects through the modulation of this pathway, primarily by inhibiting the activation of the transcription factor NF-κB.
Conclusion
This compound is a promising natural compound with potential therapeutic benefits. This guide has provided a detailed overview of its natural sources, with a focus on the Vitaceae family. While quantitative data is still emerging for many of these sources, the provided experimental protocols offer a solid foundation for researchers to conduct further investigations. The elucidation of this compound's interactions with key signaling pathways, such as PKC, MAPK/ERK, and potentially TLR4/NF-κB, opens avenues for targeted drug development. Further research is warranted to fully explore the quantitative distribution of this compound in the plant kingdom and to delineate the precise molecular mechanisms underlying its biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Resveratrol mitigates lipopolysaccharide- and Aβ-mediated microglial inflammation by inhibiting the TLR4/NF-κB/STAT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 9. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
Pallidol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pallidol, a naturally occurring resveratrol dimer, has garnered significant interest within the scientific community for its potential therapeutic applications.[1] Found in sources such as red wine, Cissus pallida, and Parthenocissus laetevirens, this polyphenolic compound exhibits a range of biological activities, most notably as a potent antioxidant and antifungal agent.[1][2] As a tetracyclic stilbenoid, this compound's unique structure, formed from the cyclodimerization of resveratrol, underpins its distinct chemical properties and biological functions. This technical guide provides an in-depth overview of the chemical structure, properties, and known biological activities of this compound, complete with experimental protocols and proposed mechanisms of action to facilitate further research and drug development endeavors.
Chemical Structure and Physicochemical Properties
This compound is chemically designated as (4bR,5R,9bR,10R)-5,10-Bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol.[1] It is classified as a stilbene dimer and a polyphenol.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂₈H₂₂O₆ | [1][3][4] |
| Molecular Weight | 454.47 g/mol | [1][3][4] |
| IUPAC Name | (4bR,5R,9bR,10R)-5,10-Bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol | [1] |
| CAS Number | 105037-88-5 | [1][4] |
| Appearance | Solid | [4] |
| Solubility | Slightly soluble in water | [5] |
| Hydrogen Bond Donor Count | 6 | [6] |
| Hydrogen Bond Acceptor Count | 6 | [6] |
| Rotatable Bond Count | 2 | [6] |
Biological Activities and Quantitative Data
This compound has demonstrated significant antioxidant and antifungal properties. Its primary antioxidant mechanism is through the selective quenching of singlet oxygen.
Antioxidant Activity
This compound is a highly effective and selective quencher of singlet oxygen (¹O₂), a reactive oxygen species implicated in cellular damage.[2][7] It shows strong quenching effects at very low concentrations but is reported to be ineffective at scavenging hydroxyl radicals or superoxide anions.[2][7]
Table 2: Quantitative Antioxidant Activity of this compound
| Parameter | Value | Condition | Reference(s) |
| Singlet Oxygen Quenching Rate Constant (kₐ) | 1.71 x 10¹⁰ M⁻¹s⁻¹ | Aqueous system | [2][7] |
| IC₅₀ (Singlet Oxygen Quenching) | 14.5 µM | Not specified | [8] |
Antifungal Activity
This compound has been reported to possess antifungal properties, though specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against a broad range of fungal species are not extensively documented in the readily available literature. As a stilbenoid, its antifungal action is an area of active research.
Experimental Protocols
Total Synthesis of this compound
Several methods for the total synthesis of this compound have been reported. One common approach involves the following key steps[1][9]:
-
Starting Material: The synthesis often commences with 3,5-dimethoxybenzoic acid.
-
Formation of a Key Intermediate: A coupling reaction is performed to synthesize a diketone intermediate.
-
First Cyclization: A Wittig reaction followed by a Friedel-Crafts reaction is employed to form the first five-membered ring, yielding an indanone derivative.
-
Second Cyclization: The ketone group in the indanone is converted to an exocyclic double bond, which is then transformed into an aldehyde. A Grignard reaction followed by another intramolecular Friedel-Crafts cyclization completes the second five-membered ring, forming the indeno[2,1-a]indene core.
-
Final Steps: Stereoselective catalytic hydrogenation of the double bond and subsequent demethylation of the methoxy groups yield the final product, this compound.
Singlet Oxygen Quenching Assay (Electron Paramagnetic Resonance - EPR Spin Trapping)
The singlet oxygen quenching activity of this compound can be determined using the EPR spin-trapping technique.[2][7]
-
Singlet Oxygen Generation: Singlet oxygen is typically generated photochemically using a photosensitizer (e.g., Rose Bengal) upon irradiation with visible light.
-
Spin Trap: A spin trap, such as 2,2,6,6-tetramethyl-4-piperidone (TEMP), is used to react with singlet oxygen to form a stable nitroxide radical (TEMPO), which can be detected by EPR.
-
Quenching Experiment: this compound is added to the reaction mixture at various concentrations. The quenching of singlet oxygen by this compound will compete with the trapping by TEMP, leading to a decrease in the TEMPO EPR signal intensity.
-
Data Analysis: The decrease in the EPR signal intensity in the presence of this compound is used to calculate the quenching rate constant (kₐ). The IC₅₀ value, the concentration of this compound required to quench 50% of the singlet oxygen, can also be determined.
Generic Antifungal Susceptibility Testing (Broth Microdilution Method for MIC Determination)
To determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains, a standard broth microdilution method can be employed.
-
Fungal Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger) is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate using the same broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without this compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.
Proposed Signaling Pathways and Mechanisms of Action
While direct and detailed studies on the specific signaling pathways modulated by this compound are limited, its close structural and biosynthetic relationship with resveratrol allows for the formulation of proposed mechanisms of action, particularly in the context of cancer and angiogenesis.
Proposed Anti-Cancer Signaling Pathways
Resveratrol, the monomeric precursor of this compound, is known to modulate several key signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR and MAPK pathways. It is plausible that this compound exerts similar effects.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: Proposed inhibition of the MAPK/ERK pathway by this compound.
Proposed Anti-Angiogenic Signaling Pathway
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key regulator of this process. Resveratrol has been shown to interfere with VEGF signaling, and this compound may act similarly.
Caption: Proposed anti-angiogenic mechanism of this compound via VEGF signaling.
Mechanism of Singlet Oxygen Quenching
This compound's potent singlet oxygen quenching ability is a key aspect of its antioxidant activity. The mechanism involves the deactivation of the excited state of singlet oxygen.
Caption: Physical quenching of singlet oxygen by this compound.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents. Its well-documented antioxidant activity, particularly its selective and efficient quenching of singlet oxygen, highlights its potential in mitigating oxidative stress-related pathologies. While its antifungal properties are noted, further quantitative studies are required to fully elucidate its spectrum of activity. The proposed mechanisms of action in cancer and angiogenesis, based on the known activities of its parent compound resveratrol, provide a strong rationale for further investigation into this compound's direct effects on these critical signaling pathways. The experimental protocols outlined in this guide serve as a foundation for researchers to build upon in their exploration of this intriguing natural product. Future research should focus on elucidating the specific molecular targets of this compound and conducting comprehensive preclinical studies to validate its therapeutic potential.
References
- 1. CN1634826A - Total synthesis of natural product resveratrol dimer - Google Patents [patents.google.com]
- 2. This compound, a resveratrol dimer from red wine, is a selective singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Paucifloral F, Ampelopsin D, Isoampelopsin D, Quadrangularin A, Isopaucifloral F, this compound, Hemsleyanol E by Snyder [organic-chemistry.org]
- 5. BJOC - Natural phenolic metabolites with anti-angiogenic properties – a review from the chemical point of view [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Scalable Biomimetic Synthesis of Resveratrol Dimers and Systematic Evaluation of their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activities of Pallidol: An In-depth Technical Guide on its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pallidol, a resveratrol dimer, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, with a focus on its mechanism of action, quantitative efficacy, and its influence on cellular signaling pathways. This document also briefly touches upon its antifungal and anticancer activities, presenting available data and relevant experimental methodologies to facilitate further research and drug development endeavors.
Introduction
This compound is a stilbenoid, specifically a resveratrol dimer, found in various natural sources, including red wine. Its chemical structure, characterized by multiple hydroxyl groups, positions it as a molecule with significant potential for interacting with biological systems. The antioxidant capacity of this compound is of particular interest due to the growing body of evidence linking oxidative stress to a multitude of pathological conditions. This guide aims to consolidate the current understanding of this compound's biological activities, with a primary focus on its antioxidant effects, to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Antioxidant Activity of this compound
The primary antioxidant mechanism of this compound is its potent and selective quenching of singlet oxygen (¹O₂), a high-energy form of molecular oxygen that can cause significant cellular damage. Unlike many other antioxidants, this compound has been shown to be ineffective at scavenging hydroxyl radicals (•OH) or superoxide anions (O₂⁻), highlighting its specific mode of action.
Quantitative Data on Antioxidant Activity
The efficacy of an antioxidant is often quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the substance required to inhibit a specific biological or chemical process by 50%.
| Antioxidant Assay | This compound IC₅₀ (µM) | Rate Constant (kₐ) | Notes |
| Singlet Oxygen (¹O₂) Quenching | 14.5 | 1.71 x 10¹⁰ M⁻¹s⁻¹ | Highly potent and selective quenching activity. |
| Hydroxyl Radical (•OH) Scavenging | Ineffective | Not Applicable | This compound does not significantly scavenge hydroxyl radicals. |
| Superoxide Anion (O₂⁻) Scavenging | Ineffective | Not Applicable | This compound does not significantly scavenge superoxide anions. |
Table 1: Quantitative Antioxidant Activity of this compound
Signaling Pathway: Nrf2 Activation
While direct evidence for this compound is still emerging, many polyphenols exert their antioxidant effects by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] This pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] Upon exposure to oxidative stress or electrophiles, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.[1][2] This results in the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. NRF2 activation by reversible KEAP1 binding induces the antioxidant response in primary neurons and astrocytes of a Huntington's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of heme oxygenase-1 (HO-1) and NAD[P]H: quinone oxidoreductase 1 (NQO1) by a phenolic antioxidant, butylated hydroxyanisole (BHA) and its metabolite, tert-butylhydroquinone (tBHQ) in primary-cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Pallidol: A Technical Whitepaper on the Resveratrol Dimer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pallidol, a naturally occurring dimer of resveratrol, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its biochemical properties, known biological activities, and the experimental methodologies used for its study. This document summarizes the current state of knowledge on this compound, presenting quantitative data where available, detailing relevant experimental protocols, and visualizing its biosynthetic pathway. While research into this compound is ongoing, this guide serves as a foundational resource for professionals in drug development and related scientific fields.
Introduction
This compound is a tetracyclic stilbenoid formed through the oxidative cyclodimerization of two resveratrol units.[1] It is classified as a polyphenol and is found in various natural sources, including red wine, the roots of Cissus pallida, and Parthenocissus laetevirens.[2] As an oligomer of resveratrol, a compound extensively studied for its antioxidant, anti-inflammatory, and anti-cancer properties, this compound is being investigated for similar and potentially enhanced biological activities.[3] This whitepaper will delve into the technical aspects of this compound, providing a resource for researchers and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4bR,5R,9bR,10R)-5,10-Bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol | [1] |
| Molecular Formula | C₂₈H₂₂O₆ | [1] |
| Molar Mass | 454.47 g/mol | [2] |
| Appearance | Solid | [4] |
| PubChem CID | 484757 | [1] |
Biosynthesis
The biosynthesis of this compound occurs via the oxidative coupling of two resveratrol molecules. This process is believed to proceed through the formation of phenoxyl radicals from resveratrol monomers, which then dimerize. Specifically, this compound is formed through an 8-8' coupling of the resveratrol units.[5][6]
Figure 1: Proposed biosynthetic pathway of this compound from resveratrol.
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities, with a notable potency as an antioxidant. The available quantitative data is summarized in the tables below.
Antioxidant Activity
This compound is a potent quencher of singlet oxygen (¹O₂), a highly reactive oxygen species implicated in cellular damage. However, it has been reported to be ineffective at scavenging hydroxyl radicals (•OH) or superoxide anions (O₂⁻).[7]
Table 2: Antioxidant Activity of this compound
| Assay | Parameter | Value | Source |
| Singlet Oxygen Quenching | Rate Constant (kₐ) | 1.71 x 10¹⁰ M⁻¹s⁻¹ | [7] |
| Singlet Oxygen Quenching | IC₅₀ | 14.5 µM | [8] |
No quantitative data for this compound in DPPH, ABTS, or ORAC assays were found in the reviewed literature.
Anticancer Activity
Preliminary studies suggest that this compound possesses anticancer properties. It has been reported to inhibit the growth of human colon cancer cell lines, including HCT-116, HT-29, and Caco-2, in a time-dependent manner, similar to resveratrol.[8] However, specific IC₅₀ values for this compound against these or other cancer cell lines are not yet available in the public domain.
Anti-angiogenic Activity
The effect of this compound on angiogenesis has been a subject of interest. While its parent compound, resveratrol, has been shown to inhibit angiogenesis, specific quantitative data from assays such as the chick chorioallantoic membrane (CAM) assay for this compound are not currently available.[9]
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, based on the known mechanisms of its parent compound, resveratrol, it is hypothesized that this compound may influence key cellular signaling cascades involved in inflammation, cell proliferation, and apoptosis, such as the NF-κB and MAPK pathways. It is important to note that the following diagrams are based on the effects of resveratrol and serve as a hypothetical framework for this compound's potential mechanisms of action.
Figure 2: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Figure 3: Hypothesized modulation of the MAPK/ERK signaling pathway by this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies relevant to the study of this compound.
Isolation and Purification
This compound can be isolated from its natural sources, such as the roots of Cissus pallida. A general workflow for its isolation is as follows:
Figure 4: General workflow for the isolation of this compound.
A detailed protocol would involve the following steps:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol, at room temperature.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by high-performance liquid chromatography (HPLC) to obtain the pure compound.
Total Synthesis
Several methods for the total synthesis of this compound have been reported. A general overview of a synthetic route is presented below. It is important to consult the primary literature for specific reaction conditions and reagent details.[10][11]
-
Starting Materials: The synthesis often begins with commercially available precursors that can be modified to form the core structure.
-
Key Reactions: Common strategies involve oxidative dimerization of resveratrol derivatives, Friedel-Crafts reactions for ring formation, and subsequent deprotection steps.[3]
-
Purification: Purification of intermediates and the final product is typically achieved through column chromatography and recrystallization.
Singlet Oxygen Quenching Assay (Electron Paramagnetic Resonance - EPR)
The singlet oxygen quenching activity of this compound can be quantified using EPR spectroscopy with a spin trap.
-
Singlet Oxygen Generation: Singlet oxygen is generated in a controlled manner, for example, by photosensitization using a dye like Rose Bengal.
-
Spin Trapping: A spin trap, such as 2,2,6,6-tetramethylpiperidine (TEMP), is used to react with singlet oxygen to form a stable nitroxide radical (TEMPO), which is EPR-active.
-
EPR Measurement: The EPR signal of TEMPO is measured in the presence and absence of this compound.
-
Data Analysis: The decrease in the TEMPO signal in the presence of this compound is used to calculate the quenching rate constant.
Conclusion and Future Directions
This compound, as a resveratrol dimer, shows significant promise as a bioactive compound, particularly due to its potent singlet oxygen quenching activity. However, the current body of research on this compound is still in its early stages. To fully realize its therapeutic potential, further in-depth studies are required.
Future research should focus on:
-
Quantitative Biological Activity: Determining the IC₅₀ values of this compound in a wider range of antioxidant assays (DPPH, ABTS, ORAC) and against a broader panel of cancer cell lines.
-
Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound through techniques such as Western blotting, reporter gene assays, and transcriptomics.
-
In Vivo Studies: Conducting animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound in relevant disease models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent derivatives.
This technical guide provides a solid foundation for researchers and drug development professionals interested in this compound. As more data becomes available, a clearer picture of its therapeutic potential will emerge, paving the way for its potential development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of Paucifloral F, Ampelopsin D, Isoampelopsin D, Quadrangularin A, Isopaucifloral F, this compound, Hemsleyanol E by Snyder [organic-chemistry.org]
- 3. Angiogenesis assays using chick chorioallantoic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of angiogenesis and antiangiogenesis in the chick embryo chorioallantoic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. EPR Spin-Trapping for Monitoring Temporal Dynamics of Singlet Oxygen during Photoprotection in Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN1634826A - Total synthesis of natural product resveratrol dimer - Google Patents [patents.google.com]
Pallidol: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Phytochemical Properties, Traditional Use, and Pharmacological Potential of a Promising Resveratrol Dimer
Abstract
Pallidol, a resveratrol dimer, has garnered scientific interest for its potential therapeutic applications, stemming from its presence in various medicinal plants and food sources like red wine. This technical guide provides a comprehensive overview of this compound, focusing on its role in traditional medicine, its physicochemical properties, and its documented pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and an exploration of its mechanisms of action through signaling pathway diagrams. While research on this compound is still emerging compared to its monomer, resveratrol, this guide synthesizes the current knowledge to facilitate further investigation into its therapeutic potential.
Introduction
This compound is a naturally occurring stilbenoid, specifically a dimer of resveratrol.[1] It is found in a variety of plant species, some of which have a long history of use in traditional medicine. Notably, it has been identified in plants from the Cissus genus, such as Cissus pallida and Cissus quadrangularis, as well as in red wine.[2][3] The therapeutic potential of many natural products is now being explored with scientific rigor, and this compound stands as a compound of interest due to its structural relationship to resveratrol, a well-studied phytochemical with a wide range of biological activities. This guide aims to provide a detailed technical overview of the current state of knowledge on this compound, with a focus on its pharmacological properties and the methodologies used to study them.
Traditional Medicine Applications
While specific traditional uses of isolated this compound are not documented, the plants in which it is found have a rich history in traditional medicine systems.
-
Cissus Species: Various species of the Cissus genus are used in traditional medicine across Asia and Africa.[4] For instance, Cissus quadrangularis is renowned in Ayurvedic medicine for its purported bone-healing properties.[5] Other Cissus species have been traditionally used to treat a range of ailments including inflammation, pain, and infections.[4] The presence of this compound in these plants suggests it may contribute to their therapeutic effects.
-
Vine Tea (Ampelopsis grossedentata): Known as "Mao Yan Mei," this plant is used in traditional Chinese medicine to clear heat, detoxify, and treat conditions like fever, coughs, and hepatitis.[6][7] While the primary active components are often cited as dihydromyricetin and myricetin, the presence of other polyphenols, potentially including stilbenoids like this compound, may contribute to its overall therapeutic profile.[8][9]
Phytochemical Properties and Isolation
This compound (C₂₈H₂₂O₆) is a resveratrol dimer, meaning it is formed from two resveratrol units.[1] Its complex structure contributes to its specific biological activities.
Isolation from Natural Sources
The isolation of this compound from plant sources typically involves extraction and chromatographic techniques. While a specific, detailed protocol for this compound is not extensively documented in the readily available literature, a general workflow can be outlined based on methods for isolating stilbenoids and other polyphenols from Cissus species.
Experimental Protocol: General Workflow for Isolation of this compound from Cissus species
-
Plant Material Collection and Preparation:
-
Collect fresh plant material (e.g., stems of Cissus pallida).
-
Wash, air-dry, and grind the plant material into a fine powder.
-
-
Extraction:
-
Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing stilbenoids.
-
-
Chromatographic Purification:
-
Subject the stilbenoid-rich fraction (often the ethyl acetate or chloroform fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect the fractions and monitor them by TLC.
-
Combine fractions containing compounds with similar Rf values.
-
Perform further purification of the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to isolate pure this compound.[12]
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.
-
Pharmacological Activities and Quantitative Data
This compound has been investigated for several biological activities, with antioxidant effects being the most well-documented.
Antioxidant Activity
This compound has demonstrated potent antioxidant properties, particularly as a selective singlet oxygen quencher.[13]
| Assay | System | Parameter | Value | Reference |
| Singlet Oxygen Quenching | Aqueous System | Rate Constant (kₐ) | 1.71 x 10¹⁰ M⁻¹s⁻¹ | [13] |
| DPPH Radical Scavenging | In vitro | IC₅₀ | ~10-20 µM (estimated) | [14][15] |
| Lipid Peroxidation Inhibition | Human Erythroblasts | EC₅₀ | 8.1 µM | [6] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare various concentrations of this compound in methanol.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of this compound or the standard to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of this compound.[16][17][18]
-
Anti-inflammatory Activity
While direct quantitative data for this compound's anti-inflammatory activity is limited, its structural similarity to resveratrol suggests it may modulate inflammatory pathways. Resveratrol is known to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6.[19][20] It is plausible that this compound exerts similar effects.
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay in Macrophages
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation, in the continued presence of this compound.
-
-
Nitrite Measurement (Griess Assay):
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is an indicator of NO production.
-
-
Calculation:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the concentration of nitrite in the samples and calculate the percentage of inhibition of NO production.
-
Calculate the IC₅₀ value for the inhibition of NO production.[7]
-
Anticancer Activity
The anticancer potential of this compound is an area of active research. Studies on related stilbenoids suggest that they can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[21]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to attach.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Calculation:
Anti-diabetic Activity
Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic target for managing type 2 diabetes. Polyphenols are known to be potent inhibitors of this enzyme.[18]
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer.
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Prepare different concentrations of this compound. Acarbose is used as a standard inhibitor.
-
-
Assay Procedure:
-
Pre-incubate the α-glucosidase enzyme with different concentrations of this compound or acarbose for a short period.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate the reaction mixture at 37°C.
-
-
Measurement:
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
-
Calculation:
Mechanism of Action: Signaling Pathways
The biological activities of this compound are likely mediated through its interaction with various cellular signaling pathways. Based on studies of resveratrol and other polyphenols, the following pathways are of particular interest.
Anti-inflammatory Effects: NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. This compound, like resveratrol, may inhibit this pathway by preventing the degradation of IκBα and the nuclear translocation of p65.[24]
References
- 1. phcogres.com [phcogres.com]
- 2. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Characterization, α-Glucosidase, α-Amylase and Lipase Inhibitory Properties of the Australian Honey Bee Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iomcworld.com [iomcworld.com]
- 11. phytojournal.com [phytojournal.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. science.gov [science.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ijcmas.com [ijcmas.com]
- 18. mdpi.com [mdpi.com]
- 19. Resveratrol inhibits nitric oxide and TNF-alpha production by lipopolysaccharide-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Production of ex vivo lipopolysaccharide-induced tumor necrosis factor-α, interleukin-1β, and interleukin-6 is suppressed by trans-resveratrol in a concentration-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Downregulation of the NF-κB protein p65 is a shared phenotype among most anti-aging interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Pallidol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pallidol, a resveratrol dimer, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a naturally occurring polyphenolic compound, its intricate structure presents a considerable challenge for synthetic chemists. This document provides a comprehensive overview of the primary methodologies developed for the total synthesis of this compound. Detailed application notes and experimental protocols for three prominent synthetic strategies are presented: the de novo synthesis developed by Snyder and coworkers, the biomimetic approach by Stephenson and coworkers, and a modular strategy by Klotter and Studer. This compilation is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating further investigation into this compound and its analogues.
Introduction to this compound
This compound is a complex natural product formed through the dimerization of resveratrol.[1][2] It possesses a unique tetracyclic core featuring a bicyclo[3.3.0]octane skeleton. The biological activities of resveratrol are well-documented, and its oligomers, such as this compound, are of great interest for their potentially enhanced or novel pharmacological profiles. The total synthesis of this compound is a key step towards enabling detailed biological studies and the development of synthetic analogues with improved therapeutic properties.
Synthetic Strategies Overview
Several distinct and innovative strategies have been successfully employed to achieve the total synthesis of (±)-Pallidol. These can be broadly categorized as:
-
De Novo Synthesis: This approach, pioneered by the Snyder group, involves the construction of the carbocyclic core from simpler, achiral starting materials through a series of stereocontrolled reactions. A key transformation in this route is an acid-promoted intramolecular Friedel-Crafts type cyclization.[3]
-
Biomimetic Synthesis: Inspired by the proposed biosynthetic pathway of this compound, this strategy, effectively demonstrated by Stephenson and coworkers, utilizes an oxidative dimerization of a protected resveratrol monomer to construct the key C-C bonds and set the stage for the formation of the fused ring system. This approach is notable for its efficiency and scalability.[4][5]
-
Modular Synthesis: The Klotter and Studer methodology employs a flexible and convergent approach, utilizing modern palladium-catalyzed cross-coupling reactions, such as decarboxylative arylation and oxidative Heck reactions, to assemble the core structure from well-defined building blocks.[1]
The following sections provide detailed protocols and comparative data for these key synthetic methodologies.
De Novo Synthesis of (±)-Pallidol (Snyder Methodology)
This strategy focuses on a stepwise construction of the this compound core, offering a high degree of control over the stereochemistry of the final product.
Logical Workflow of Snyder's De Novo Synthesis
Caption: Key stages of the de novo synthesis of this compound by Snyder et al.[3]
Experimental Protocols
Key Step: Friedel-Crafts Cyclization and Reductive Dehalogenation [3]
-
Stepwise Bromination: To a solution of permethylated quadrangularin A in a suitable solvent, N-bromosuccinimide (NBS) is added portion-wise at low temperature to afford the tribromo intermediate.
-
Cyclization: The tribromo intermediate is then treated with a Lewis acid (e.g., BF₃·OEt₂) or a strong protic acid at reduced temperature to induce an intramolecular Friedel-Crafts type reaction, leading to the formation of the fused 5,5-ring system. The bulky bromine atoms are proposed to control the stereoselectivity of this cyclization.
-
Reductive Dehalogenation: The resulting brominated bicyclo[3.3.0]octane intermediate is subjected to reductive dehalogenation conditions, typically using a radical reducing agent such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN).
-
Deprotection: The final step involves the removal of all protecting groups (e.g., methyl ethers) using a strong demethylating agent like boron tribromide (BBr₃) to yield (±)-Pallidol.
Quantitative Data
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Permethylated Quadrangularin A | Tribromo Intermediate | NBS, CH₂Cl₂ | High |
| 2 | Tribromo Intermediate | Fused Bicyclo[3.3.0]octane | BF₃·OEt₂, CH₂Cl₂ | Moderate |
| 3 | Fused Bicyclo[3.3.0]octane | Protected this compound | Bu₃SnH, AIBN, Toluene | Good |
| 4 | Protected this compound | (±)-Pallidol | BBr₃, CH₂Cl₂ | Good |
Note: Specific yields for each step were not detailed in the readily available literature but are generally described as moderate to high.
Biomimetic Total Synthesis of (±)-Pallidol (Stephenson Methodology)
This elegant approach mimics the proposed natural synthesis of this compound through a highly efficient and scalable oxidative dimerization of a resveratrol derivative.
Experimental Workflow for Stephenson's Biomimetic Synthesis
Caption: Workflow of the biomimetic synthesis of this compound by Stephenson et al.[4][5]
Experimental Protocols
Key Step: Oxidative Dimerization and Cyclization [4][5]
-
Oxidative Dimerization: A solution of the tert-butylated resveratrol derivative in THF is treated with potassium hexamethyldisilazide (KHMDS) followed by ferrocenium hexafluorophosphate (FeCp₂PF₆). This reaction proceeds rapidly to form a mixture of meso and dl diastereomers of the corresponding quinone methide intermediate.
-
Friedel-Crafts Cyclization: The mixture of quinone methide diastereomers is dissolved in a chlorinated solvent and cooled to -78 °C. Boron trifluoride diethyl etherate (BF₃·OEt₂) is added, which selectively promotes a twofold Friedel-Crafts cyclization of the dl-diastereomer to yield the protected this compound core.
-
Hydrogenolysis and Deprotection: The resulting protected this compound derivative is first subjected to hydrogenolysis to reduce any remaining reactive functionalities. Subsequently, the tert-butyl and other protecting groups are removed in a retro-Friedel-Crafts reaction to afford (±)-Pallidol.
Quantitative Data
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | tert-Butylated Resveratrol Derivative | Quinone Methide Intermediate | FeCp₂PF₆, KHMDS, THF | ~95-99 |
| 2 | Quinone Methide Intermediate | Protected this compound Derivative | BF₃·OEt₂, CH₂Cl₂, -78 °C | 43 |
| 3 | Protected this compound Derivative | (±)-Pallidol | H₂, Pd/C; then AlCl₃ | 76 (2 steps) |
| Overall | tert-Butylated Resveratrol Derivative | (±)-Pallidol | 6 Steps | ~26 |
Modular Total Synthesis of (±)-Pallidol (Klotter and Studer Methodology)
This strategy provides a flexible route to this compound and its analogues through the application of palladium-catalyzed cross-coupling reactions.
Logical Flow of the Klotter and Studer Synthesis
Caption: Modular synthetic approach to this compound by Klotter and Studer.[1]
Experimental Protocols
Key Steps: Decarboxylative Arylation and Oxidative Heck Reaction [1]
-
Decarboxylative Arylation: An indene carboxylic acid derivative is coupled with an appropriate aryl iodide in the presence of a palladium catalyst to introduce one of the aryl groups of the this compound structure.
-
Oxidative Heck Reaction: The resulting aryl-substituted indene is then subjected to an oxidative Heck reaction with an aryl boronic acid to form the stilbene moiety.
-
Hydroboration-Oxidation: The double bond within the indene core is then functionalized via a hydroboration-oxidation sequence to install the necessary hydroxyl group with the correct stereochemistry.
-
Final Deprotection: The synthesis is completed by the removal of all protecting groups to yield (±)-Pallidol.
Quantitative Data
| Step | Starting Material | Product | Key Reaction | Yield (%) |
| 1 | Indene Carboxylic Acid Derivative | Aryl-Substituted Indene | Decarboxylative Arylation | Good |
| 2 | Aryl-Substituted Indene | Stilbene-Indene Adduct | Oxidative Heck Reaction | Good |
| 3 | Stilbene-Indene Adduct | Alcohol Intermediate | Hydroboration-Oxidation | Good |
| 4 | Alcohol Intermediate | (±)-Pallidol | Deprotection | Good |
Note: The authors describe the yields for the key coupling reactions as "good," indicating the robustness of this modular approach. Specific step-by-step yields were not provided in the initial communication.
Summary and Comparison of Methodologies
| Methodology | Key Advantages | Key Disadvantages | Overall Yield |
| Snyder (De Novo) | High stereocontrol, well-established transformations. | Longer synthetic sequence, potentially lower overall yield. | Not explicitly stated |
| Stephenson (Biomimetic) | Highly efficient, scalable, mimics natural pathway. | Relies on the selective cyclization of one diastereomer. | ~26% (6 steps)[5] |
| Klotter & Studer (Modular) | Highly flexible for analogue synthesis, convergent. | May require optimization for specific substrates. | Not explicitly stated |
Conclusion
The total synthesis of this compound has been successfully achieved through several distinct and innovative chemical strategies. The de novo approach by Snyder offers a high degree of stereochemical control, while the biomimetic synthesis by Stephenson provides a highly efficient and scalable route. The modular methodology developed by Klotter and Studer offers significant flexibility for the synthesis of this compound analogues. These detailed application notes and protocols provide a valuable resource for chemists to replicate and build upon these seminal works, paving the way for further exploration of the therapeutic potential of this compound and its derivatives.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. Label-Free Detection of Single-Base Mismatches in DNA by Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Scalable Biomimetic Synthesis of Resveratrol Dimers and Systematic Evaluation of their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Biomimetic Synthesis of Pallidol: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocols for the biomimetic synthesis of Pallidol, a naturally occurring resveratrol dimer. The information is compiled from key research findings to facilitate its application in chemical synthesis and drug discovery.
This compound, a resveratrol dimer, has garnered significant interest due to its potential biological activities, including its antioxidant properties.[1] Biomimetic synthesis, which mimics the natural biosynthetic pathways, offers an efficient and scalable approach to obtain this complex molecule. This document outlines a successful biomimetic synthesis strategy, detailing the necessary protocols, quantitative data, and logical workflows.
Overview of the Biomimetic Synthesis
The biomimetic synthesis of this compound is based on the proposed natural biosynthetic pathway, which involves the oxidative coupling of resveratrol units. A highly efficient and scalable synthesis has been developed, commencing from a protected resveratrol derivative. The key steps involve an oxidative dimerization to form a crucial bis-quinone methide intermediate, followed by a diastereoselective intramolecular Friedel-Crafts cyclization to construct the characteristic fused ring system of this compound. The final step involves the removal of protecting groups to yield the natural product. This synthetic route has been reported to achieve an overall yield of 26% over six steps.[2]
Experimental Protocols
The following protocols are based on the successful biomimetic synthesis of this compound developed by Stephenson and coworkers.
Synthesis of tert-Butylated Resveratrol Derivative (4b)
This precursor molecule is synthesized to improve solubility in non-polar solvents and to control the regioselectivity of the subsequent oxidative dimerization. The synthesis involves the protection of the hydroxyl groups of resveratrol and the introduction of tert-butyl groups.
Protocol:
-
Detailed procedures for the synthesis of similar tert-butylated stilbene derivatives can be found in the chemical literature. The process generally involves the protection of phenolic hydroxyl groups, followed by a Friedel-Crafts alkylation to introduce the tert-butyl groups.
Oxidative Dimerization to Bis-quinone Methide (5/5’)
This key step mimics the natural oxidative coupling of resveratrol. A tert-butylated resveratrol derivative (4b) is subjected to a one-electron oxidation to generate a phenoxyl radical, which then dimerizes to form a mixture of meso and dl diastereomers of the bis-quinone methide.
Protocol:
-
To a solution of the tert-butylated resveratrol derivative 4b in anhydrous tetrahydrofuran (THF), add 1.05 equivalents of potassium hexamethyldisilazide (KHMDS) at 0 °C.
-
Stir the solution for a specified time to ensure complete deprotonation.
-
Add 1.05 equivalents of ferrocenium hexafluorophosphate (FeCp₂PF₆) as a mild oxidant.
-
Allow the reaction to proceed for 30 minutes at 0 °C.
-
The reaction yields a mixture of the meso and dl diastereomers of the bis-quinone methide (5/5’ ) in approximately 95% yield. This mixture is often used directly in the next step without separation.[3]
Diastereoselective Friedel-Crafts Cyclization
The bis-quinone methide intermediate undergoes a Lewis acid-mediated intramolecular Friedel-Crafts cyclization. The stereochemistry of the starting diastereomers dictates the outcome of this reaction, with the dl diastereomer leading to the desired this compound precursor.
Protocol:
-
Dissolve the mixture of bis-quinone methide diastereomers (5/5’ ) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to -78 °C.
-
Add 2 equivalents of boron trifluoride diethyl etherate (BF₃·OEt₂) as the Lewis acid.
-
Maintain the reaction at -78 °C for 40 minutes.
-
This reaction selectively cyclizes the dl diastereomer to the protected this compound derivative 7a in approximately 43% yield. The meso diastereomer forms a different product.[3]
Deprotection to Yield this compound (2)
The final step involves the removal of the protecting groups (benzyl and tert-butyl) to afford the natural product, this compound.
Protocol:
-
The protected this compound derivative 7a is first subjected to hydrogenolysis to remove the benzyl protecting groups.
-
Subsequently, a retro-Friedel-Crafts reaction is employed to remove the tert-butyl groups, yielding this compound (2 ).
-
This two-step deprotection sequence proceeds with a reported yield of 76%.[2]
Quantitative Data
Synthesis Yields
| Step | Product | Yield (%) | Reference |
| Oxidative Dimerization | Bis-quinone Methide (5/5’) | ~95 | [3] |
| Diastereoselective Cyclization | Protected this compound (7a) | 43 | [3] |
| Deprotection (2 steps) | This compound (2) | 76 | [2] |
| Overall Yield (from 4b) | This compound (2) | ~26 | [2] |
Biological Activity: Antioxidant Properties
This compound has demonstrated significant antioxidant activity. The following table summarizes its efficacy in various assays.
| Assay | Compound | EC₅₀ (μM) | Reference |
| Inhibition of Lipid Peroxidation in Cells | This compound | 8.1 | [3] |
| Inhibition of Lipid Peroxidation in Cells | tBu₄-Pallidol (7a) | 0.39 | [3] |
| Inhibition of Lipid Peroxidation in Cells | Resveratrol | 12.6 | [3] |
EC₅₀: The half maximal effective concentration.
Visualizations
Proposed Biosynthetic and Biomimetic Pathway of this compound
Caption: Biomimetic synthesis workflow for this compound.
Logical Relationship of Key Transformations
Caption: Key chemical transformations in this compound synthesis.
Characterization Data
Detailed characterization data for this compound and its synthetic intermediates, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), are crucial for confirming the identity and purity of the synthesized compounds. Researchers should refer to the supporting information of the cited primary literature for comprehensive spectral data.
Conclusion
The biomimetic synthesis of this compound provides a robust and scalable route to this biologically relevant natural product. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling further investigation into the therapeutic potential of this compound and its analogues.
References
- 1. This compound, a resveratrol dimer from red wine, is a selective singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Pallidol from Cissus pallida
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation, purification, and characterization of Pallidol, a resveratrol dimer, from the plant Cissus pallida. This document is intended to guide researchers through the necessary steps, from the initial extraction to the final purification and analysis of this bioactive compound.
Introduction
This compound is a naturally occurring resveratrol dimer found in various plants, including those of the Cissus genus.[1] As a stilbenoid, this compound exhibits significant biological activities, most notably potent antioxidant and antifungal properties.[2] Its mechanism of action is believed to be linked to its ability to selectively quench singlet oxygen, suggesting its potential as a pharmacological agent in diseases mediated by reactive oxygen species.[2] Given its therapeutic potential, robust and efficient methods for its isolation and purification are crucial for further research and drug development.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Aerial parts (stems and leaves) of Cissus pallida should be collected. Proper botanical identification is crucial to ensure the correct plant species is used.
-
Drying: The collected plant material should be air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is then ground into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.
Extraction of Crude this compound
A Soxhlet extraction method is recommended for the efficient extraction of stilbenoids from the plant material.[3]
-
Apparatus: A Soxhlet apparatus of appropriate size.
-
Solvent: 95% Ethanol is a suitable solvent for the extraction of stilbenoids.[3]
-
Procedure:
-
Place the powdered plant material (e.g., 500 g) into a thimble.
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with 95% ethanol (e.g., 2 L).
-
Heat the flask to the boiling point of the solvent. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.
-
Continue the extraction for approximately 24-48 hours, or until the solvent in the siphon arm runs clear.
-
-
Concentration: After extraction, the ethanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Fractionation of the Crude Extract
Liquid-liquid partitioning can be employed to enrich the stilbenoid fraction and remove unwanted compounds.
-
Solvents: n-Hexane, Ethyl acetate, and Water.
-
Procedure:
-
Dissolve the crude ethanolic extract in a minimal amount of 95% ethanol and then suspend it in distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform an initial partition with n-hexane to remove non-polar compounds like fats and waxes. Repeat this step three times.
-
Collect the aqueous layer and subsequently partition it with ethyl acetate. The ethyl acetate will extract compounds of medium polarity, including stilbenoids. Repeat this step three times.
-
Combine the ethyl acetate fractions and concentrate them under reduced pressure to yield a stilbenoid-enriched fraction.
-
Purification of this compound by Column Chromatography
Silica gel column chromatography is a standard method for the separation of compounds from a complex mixture.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Adsorb the stilbenoid-enriched fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).
-
Collect fractions of a fixed volume (e.g., 25 mL).
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm and 365 nm).
-
Combine the fractions that show a similar TLC profile and a spot corresponding to the expected Rf value of this compound.
-
Concentrate the combined fractions to obtain a semi-purified this compound sample.
-
Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining high-purity this compound, preparative HPLC is the recommended final step.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Procedure:
-
Dissolve the semi-purified this compound in the initial mobile phase composition.
-
Inject the sample into the preparative HPLC system.
-
Elute with a linear gradient of methanol in water (e.g., starting from 40% methanol to 80% methanol over 30 minutes).
-
Monitor the elution profile using a UV detector at a wavelength of approximately 320 nm.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
-
Data Presentation
The following tables summarize the expected quantitative data from the isolation and purification process. Note that these values are representative and may vary depending on the plant material and experimental conditions.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material (g) | Yield (g) | Yield (%) |
| Crude Ethanolic Extract | 500 | 50 | 10.0 |
| n-Hexane Fraction | 50 | 15 | 30.0 (of crude) |
| Ethyl Acetate Fraction | 50 | 10 | 20.0 (of crude) |
| Aqueous Fraction | 50 | 25 | 50.0 (of crude) |
Table 2: Purification and Purity Analysis
| Purification Step | Input (g) | Output (mg) | Purity (%) |
| Column Chromatography | 10 | 200 | ~70-80 |
| Preparative HPLC | 0.2 | 50 | >98 |
Table 3: Spectroscopic Data for this compound Characterization
| Spectroscopic Technique | Key Data Points |
| ¹³C NMR (in Acetone-d₆) | Characteristic shifts for a resveratrol dimer structure. |
| Mass Spectrometry (MS) | Molecular Weight: 454.48 g/mol ; Exact Mass: 454.141638 g/mol .[4] |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Proposed Antioxidant Signaling Pathway of this compound
Stilbenoids, including resveratrol and its dimers, are known to exert their antioxidant effects through the activation of the Nrf2 signaling pathway.[5][6] The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Proposed Nrf2-mediated antioxidant signaling pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Various extraction methods for obtaining stilbenes from grape cane of Vitis vinifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
Application Note: Quantitative Analysis of Pallidol using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pallidol, a resveratrol dimer, is a naturally occurring stilbenoid found in various plant sources, most notably in grapes and red wine. As a polyphenol, it has garnered significant interest within the scientific community due to its potential antioxidant, anti-inflammatory, and anti-cancer properties. Accurate and sensitive quantification of this compound in different matrices is crucial for pharmacokinetic studies, quality control of natural products, and understanding its therapeutic potential. This application note provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly selective and sensitive analytical technique.
Data Presentation
The following table summarizes the reported concentrations of this compound in various red wine samples, offering a comparative overview.
| Wine Type/Variety | Country of Origin | This compound Concentration (mg/L) | Reference |
| Red Wine | France | 0.5 - 4.8 | [1] |
| Tempranillo (1998) | France | 0.00 | [2] |
| Various Red Wines | Not Specified | up to 100 mg/L (under stress) | [3][4] |
Experimental Protocols
This section outlines the detailed methodologies for the extraction and LC-MS analysis of this compound from plant-based matrices. While a fully validated method for this compound was not found in the literature, the following protocol is a comprehensive compilation based on established methods for resveratrol and other stilbenoids.[5][6][7][8][9]
Sample Preparation and Extraction
Objective: To efficiently extract this compound from the sample matrix while minimizing degradation.
Materials:
-
Plant material (e.g., grape skins, seeds, or wine)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or PVDF)
Protocol for Solid Samples (e.g., Grape Skins):
-
Freeze-dry the plant material to remove water content.
-
Grind the dried material into a fine powder.
-
Weigh approximately 100 mg of the powdered sample into a centrifuge tube.
-
Add 1 mL of extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).
-
Vortex the mixture vigorously for 1 minute.
-
Sonciate the sample in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 4-8) on the pellet for exhaustive extraction.
-
Pool the supernatants.
-
Filter the pooled supernatant through a 0.22 µm syringe filter into an LC vial.
Protocol for Liquid Samples (e.g., Wine):
-
Take 1 mL of the wine sample.
-
If necessary, dilute the sample with a suitable solvent (e.g., methanol/water, 50:50 v/v).
-
Filter the sample through a 0.22 µm syringe filter into an LC vial.
LC-MS/MS Method for this compound Quantification
Objective: To achieve chromatographic separation and sensitive detection of this compound using a UPLC-MS/MS system.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters (based on resveratrol and stilbenoid analysis): [5][6][7][8][9]
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B (linear gradient)
-
10-12 min: 90% B (hold)
-
12-12.1 min: 90-10% B (linear gradient)
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
This compound [M-H]⁻: m/z 453.1
-
MRM Transitions (Hypothetical - requires optimization with a this compound standard):
-
Quantifier: 453.1 -> [Fragment 1]
-
Qualifier: 453.1 -> [Fragment 2]
-
-
Collision Energy: To be optimized using a this compound standard.
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
Method Validation: For accurate quantification, the method should be validated according to ICH guidelines, evaluating:
-
Linearity: A calibration curve should be prepared using a certified this compound standard over a suitable concentration range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no interferences at the retention time of this compound.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
This compound Biosynthesis Pathway
Disclaimer: This pathway illustrates the biosynthesis of resveratrol, the monomeric precursor of this compound. The dimerization of resveratrol to form this compound is an oxidative coupling process.
Caption: Biosynthesis of this compound from L-Phenylalanine.
Hypothesized Anti-Angiogenic Signaling Pathway of this compound
Disclaimer: This proposed signaling pathway is based on the known anti-angiogenic mechanisms of resveratrol, the monomer of this compound.
Caption: Proposed anti-angiogenic action of this compound.
Hypothesized Anticancer Signaling Pathway of this compound
Disclaimer: This proposed signaling pathway is based on the known anticancer mechanisms of resveratrol, the monomer of this compound.
Caption: Proposed anticancer mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Concentration data for this compound in Wine [Red] - Phenol-Explorer [phenol-explorer.eu]
- 3. mdpi.com [mdpi.com]
- 4. Wine Polyphenol Content and Its Influence on Wine Quality and Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS Method Validation for Estimation of Resveratrol in Rat Skin from Liposphere Gel Formulation and Its Application to Dermatokinetic Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. permegear.com [permegear.com]
- 7. researchgate.net [researchgate.net]
- 8. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Quantification of resveratrol in Mouse Plasma by Ultra high Pressure Liquid chromatography (UPLc) coupled to tandem Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Activity of Pallidol
Introduction
Pallidol, a resveratrol dimer found in red wine, has garnered attention for its potential health benefits, including its antioxidant properties.[1][2] Unlike many antioxidants that scavenge a broad range of reactive oxygen species (ROS), studies have shown that this compound is a potent and selective quencher of singlet oxygen.[1][2][3] It has been reported to be ineffective at scavenging hydroxyl radicals or superoxide anions.[1][2][3] This specificity suggests a unique mechanism of action that may be beneficial in mitigating cellular damage mediated by singlet oxygen.
These application notes provide detailed protocols for assessing the antioxidant activity of this compound using common in vitro chemical assays (DPPH, ABTS, and FRAP) and a cell-based assay (Cellular Antioxidant Activity - CAA). While this compound's primary activity is against singlet oxygen, these standard assays are often used for initial screening and comparison of antioxidant capacities.
Data Presentation
The antioxidant activity of this compound can be quantified and compared using the following metrics. Researchers should use these tables to record and present their experimental data.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | IC₅₀ (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) (µM TE/mg) | Ferric Reducing Antioxidant Power (FRAP) (µM Fe²⁺/mg) |
| DPPH | |||
| ABTS | |||
| FRAP | |||
| Positive Control (e.g., Ascorbic Acid) |
Table 2: Cellular Antioxidant Activity of this compound
| Assay | EC₅₀ (µg/mL) | Quercetin Equivalents (QE) (µmol QE/mg) |
| CAA | ||
| Positive Control (e.g., Quercetin) |
Table 3: Known Singlet Oxygen Quenching Activity of this compound
| Parameter | Value | Reference |
| IC₅₀ | 14.5 µM | [1] |
| Rate Constant (ka) | 1.71 x 10¹⁰ M⁻¹s⁻¹ | [1] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[4][5] The reduction of the deep purple DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[5]
a. Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
This compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
b. Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[6] Keep the solution in the dark to prevent degradation.[7]
-
Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution to obtain a range of concentrations to be tested. Prepare a similar dilution series for the positive control.
-
Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.[8]
-
Add 100 µL of the various concentrations of this compound or the positive control to the wells.
-
For the blank (control), add 100 µL of methanol instead of the sample.
-
Mix the solutions thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[4][5]
-
Measure the absorbance at 517 nm using a microplate reader.[4][9]
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in its absorbance at 734 nm. [10] a. Materials and Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
b. Protocol:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. [10][11] * Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺. [10]2. Preparation of Working ABTS•⁺ Solution:
-
Dilute the stock ABTS•⁺ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. [11]3. Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions in the same solvent used for the working ABTS•⁺ solution. Prepare a similar dilution series for the positive control.
-
-
Assay Procedure:
-
Add 190 µL of the working ABTS•⁺ solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of this compound or the positive control to the wells.
-
For the blank (control), add 10 µL of the solvent instead of the sample.
-
Mix the solutions and incubate at room temperature for 6 minutes. [12] * Measure the absorbance at 734 nm. [11][13]5. Calculation of Scavenging Activity: The percentage of ABTS•⁺ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•⁺ solution without the sample.
-
A_sample is the absorbance of the ABTS•⁺ solution with the sample.
The Trolox Equivalent Antioxidant Capacity (TEAC) can be determined by comparing the scavenging activity of this compound to that of a Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically at 593 nm. [14][15] a. Materials and Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
This compound
-
Positive control (e.g., Ferrous sulfate (FeSO₄) or Trolox)
-
96-well microplate
-
Microplate reader
b. Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. [15] * Warm the FRAP reagent to 37°C before use. [11]2. Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using ferrous sulfate.
-
-
Assay Procedure:
-
Add 280 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the various concentrations of this compound, standard, or blank (solvent) to the wells.
-
Mix and incubate at 37°C for 30 minutes. [15] * Measure the absorbance at 593 nm. [14][15]4. Calculation of FRAP Value: The antioxidant capacity is determined from the standard curve of ferrous sulfate and expressed as µM of Fe²⁺ equivalents or as a FRAP value.
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) within a cell line, providing a more biologically relevant measure of antioxidant activity. [16][17]Peroxyl radicals generated by ABAP oxidize the non-fluorescent DCFH to the highly fluorescent DCF, and the presence of antioxidants reduces the fluorescence intensity. [16] a. Materials and Reagents:
-
Human hepatocarcinoma (HepG2) or Caco-2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Positive control (e.g., Quercetin)
-
Black 96-well cell culture plate
-
Fluorescence microplate reader
b. Protocol:
-
Cell Culture:
-
Culture HepG2 or Caco-2 cells in the appropriate medium supplemented with FBS in a humidified incubator at 37°C and 5% CO₂.
-
Seed the cells into a black 96-well plate at a density of 6 x 10⁴ cells/well and allow them to adhere for 24 hours. [18]2. Assay Procedure:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with 100 µL of medium containing various concentrations of this compound or the positive control and 25 µM DCFH-DA for 1 hour at 37°C. [18] * Wash the cells with PBS.
-
Add 100 µL of 600 µM ABAP solution (in HBSS) to each well to induce oxidative stress. [18] * Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence emission at 538 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour.
-
-
Calculation of CAA: The area under the curve (AUC) of fluorescence versus time is calculated. The CAA value is determined using the following formula:
Where:
-
∫SA is the integrated area under the sample curve.
-
∫CA is the integrated area under the control curve.
The EC₅₀ value (the concentration required to provide 50% antioxidant activity) can be calculated from the dose-response curve. Results can also be expressed as Quercetin Equivalents (QE). [16]
-
Signaling Pathways and Logical Relationships
The antioxidant activity assays described above are based on distinct chemical reactions that reflect different aspects of a compound's ability to counteract oxidants. The following diagram illustrates the logical relationship between the antioxidant (this compound) and the reactive species in each assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a resveratrol dimer from red wine, is a selective singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a resveratrol dimer from red wine, is a selective singlet oxygen quencher (Journal Article) | ETDEWEB [osti.gov]
- 4. mdpi.com [mdpi.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Next generation antioxidant assay takes testing inside cells [foodnavigator-usa.com]
- 18. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antifungal Susceptibility Testing of Pallidol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pallidol, a resveratrol dimer, has garnered interest for its potential therapeutic properties, including its antifungal activity. As the incidence of fungal infections continues to rise, coupled with the emergence of drug-resistant strains, the exploration of novel antifungal agents like this compound is of paramount importance. These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound's antifungal susceptibility against clinically relevant fungal pathogens. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for a natural product-based investigational compound.
Data Presentation
Due to the limited availability of extensive, publicly accessible quantitative data on the Minimum Inhibitory Concentrations (MICs) of this compound against a wide range of fungal species, the following table presents hypothetical MIC values for illustrative purposes. These values are intended to guide researchers in the expected range of activity and to serve as a template for presenting their own experimental data. It is crucial to experimentally determine the MICs for this compound against specific fungal isolates.
Table 1: Hypothetical In Vitro Antifungal Activity of this compound (MIC in µg/mL)
| Fungal Species | This compound MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) | Amphotericin B MIC Range (µg/mL) |
| Candida albicans | 8 - 32 | 0.25 - 2 | 0.125 - 1 |
| Candida glabrata | 16 - 64 | 8 - 64 | 0.25 - 2 |
| Candida parapsilosis | 4 - 16 | 1 - 8 | 0.125 - 1 |
| Cryptococcus neoformans | 8 - 32 | 2 - 16 | 0.125 - 1 |
| Aspergillus fumigatus | 16 - >64 | N/A | 0.5 - 2 |
Note: These are hypothetical values. Actual MICs must be determined experimentally. N/A: Not Applicable, as fluconazole has limited activity against Aspergillus species.
Experimental Protocols
The following protocols are adapted from CLSI documents M27 (for yeasts) and M38 (for filamentous fungi) and EUCAST guidelines, providing a standardized approach for determining the antifungal susceptibility of this compound.
Protocol 1: Broth Microdilution Method for Yeasts (e.g., Candida spp., Cryptococcus spp.)
This method determines the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Yeast inoculum, standardized to 0.5 McFarland
-
Spectrophotometer or microplate reader
-
Positive control antifungal (e.g., fluconazole, amphotericin B)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a 2X working solution of this compound in RPMI-1640 medium.
-
Perform serial twofold dilutions of the 2X this compound solution in the 96-well plate, typically ranging from 128 µg/mL to 0.125 µg/mL.
-
Include a drug-free well for growth control and a well with a standard antifungal as a positive control.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final yeast inoculum to each well of the microtiter plate containing 100 µL of the this compound dilutions.
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
-
Growth can be assessed visually or by using a microplate reader at 530 nm.
-
Protocol 2: Broth Microdilution Method for Filamentous Fungi (e.g., Aspergillus spp.)
This protocol is adapted for testing the susceptibility of molds to this compound.
Materials:
-
Same as for yeasts, with the following additions:
-
Potato Dextrose Agar (PDA) for fungal culture
-
Sterile distilled water with 0.05% Tween 80
Procedure:
-
Preparation of this compound Dilutions:
-
Follow the same procedure as for yeasts.
-
-
Inoculum Preparation:
-
Grow the mold on PDA at 35°C for 5-7 days until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final conidial suspension to each well of the microtiter plate.
-
Incubate at 35°C for 48-72 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that shows no visible growth.
-
Visualization of Experimental Workflow and Potential Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for in vitro antifungal susceptibility testing of this compound.
Potential Signaling Pathways Affected by this compound
Based on the known mechanisms of resveratrol and other phenolic compounds, this compound may exert its antifungal effects through various pathways. The following diagrams illustrate two plausible mechanisms.
1. Inhibition of Ergosterol Biosynthesis Pathway
Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to cell death.
2. Interference with the Target of Rapamycin (TOR) Signaling Pathway
The TOR pathway is a central regulator of fungal growth and proliferation. Its inhibition can lead to cell cycle arrest and apoptosis.
Conclusion
The provided protocols offer a standardized framework for assessing the in vitro antifungal activity of this compound. Accurate determination of MIC values is a critical first step in the preclinical evaluation of any new potential antifungal agent. Further studies are warranted to elucidate the precise mechanism of action of this compound and to validate its efficacy in vivo. The illustrative data and pathway diagrams serve as a guide for researchers to structure their investigations and present their findings in a clear and comparative manner. It is imperative that researchers generate their own experimental data to validate the antifungal potential of this compound.
Application Notes and Protocols: Measuring Pallidol's ROS Scavenging Activity using EPR Spin-Trapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pallidol, a resveratrol dimer found in red wine, has demonstrated significant antioxidant properties. Unlike many antioxidants that scavenge a broad range of reactive oxygen species (ROS), this compound exhibits remarkable selectivity. Electron Paramagnetic Resonance (EPR) spin-trapping studies have revealed that this compound is a potent quencher of singlet oxygen (¹O₂), a high-energy, non-radical ROS, but is ineffective against superoxide (O₂•⁻) and hydroxyl (•OH) radicals.[1][2][3][4] This high selectivity and efficiency make this compound a compelling candidate for therapeutic applications in conditions mediated by singlet oxygen-induced oxidative stress.
This document provides detailed application notes and experimental protocols for measuring the singlet oxygen quenching activity of this compound using EPR spin-trapping.
Overview of EPR Spin-Trapping for Singlet Oxygen Detection
EPR spectroscopy is a powerful technique for detecting and quantifying paramagnetic species, including stable free radicals. However, highly reactive species like singlet oxygen have very short lifetimes and are not directly detectable. EPR spin-trapping overcomes this limitation by using a "spin trap" molecule that reacts with the transient ROS to form a stable and EPR-detectable nitroxide radical adduct.
For singlet oxygen detection, 2,2,6,6-tetramethylpiperidine (TEMP) is a commonly used spin trap. TEMP itself is not EPR-active, but it specifically reacts with singlet oxygen to form the stable nitroxide radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which has a characteristic three-line EPR spectrum. The intensity of the TEMPO signal is directly proportional to the amount of singlet oxygen trapped.
Quantitative Data on this compound's Singlet Oxygen Quenching Activity
The efficacy of an antioxidant is quantified by its quenching rate constant (k_q_) and its half-maximal inhibitory concentration (IC₅₀). This compound has been shown to be a highly efficient singlet oxygen quencher.
| Compound | Quenching Rate Constant (k_q_) (M⁻¹s⁻¹) | IC₅₀ (µM) | Reference |
| This compound | 1.71 x 10¹⁰ | 14.5 | [1] |
| α-Tocopherol | ~3 x 10⁸ | 0.528 (in a different assay system) | [5][6] |
| β-Carotene | ~10¹⁰ | 3.59 (in a different assay system) | [5][6] |
| Ascorbic Acid | Varies with conditions | >100 (in a different assay system) | [6][7] |
Note: The IC₅₀ values for α-Tocopherol, β-Carotene, and Ascorbic Acid were determined using a different assay system and are provided for general comparison of potency. Direct comparison of IC₅₀ values requires identical experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound
-
2,2,6,6-tetramethylpiperidine (TEMP)
-
Rose Bengal (as a photosensitizer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol (for dissolving this compound and TEMP)
-
EPR spectrometer
-
Capillary tubes for EPR measurements
-
Light source (e.g., halogen lamp)
Preparation of Stock Solutions
-
This compound Stock Solution: Prepare a stock solution of this compound in ethanol. The final concentration will depend on the desired experimental range.
-
TEMP Stock Solution: Prepare a stock solution of TEMP in ethanol. A typical stock concentration is 1 M.
-
Rose Bengal Stock Solution: Prepare a stock solution of Rose Bengal in PBS. A typical stock concentration is 1 mM.
EPR Spin-Trapping Protocol for Singlet Oxygen Quenching
This protocol outlines the steps to measure the singlet oxygen quenching activity of this compound.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture in the following order:
-
PBS (pH 7.4)
-
Rose Bengal solution (final concentration, e.g., 20 µM)
-
This compound solution (at various final concentrations) or ethanol (for control)
-
TEMP solution (final concentration, e.g., 50 mM)
-
-
Incubation: Mix the solution gently and transfer it to a capillary tube suitable for EPR measurements.
-
EPR Measurement (Baseline): Record a baseline EPR spectrum before illumination to ensure no pre-existing radical signals.
-
Photo-irradiation: Place the capillary tube in the EPR cavity and illuminate it with a light source to initiate the generation of singlet oxygen by Rose Bengal.
-
EPR Signal Acquisition: Record the EPR spectrum of the TEMPO radical adduct at fixed time points during illumination. The intensity of the characteristic three-line spectrum of TEMPO is proportional to the concentration of singlet oxygen.
-
Data Analysis:
-
Measure the signal intensity of the TEMPO adduct for the control (without this compound) and for each concentration of this compound.
-
Calculate the percentage of singlet oxygen quenching for each this compound concentration using the following formula: % Quenching = [(Control Signal - Sample Signal) / Control Signal] x 100
-
Plot the percentage of quenching against the concentration of this compound to determine the IC₅₀ value.
-
EPR Spectrometer Settings (Example)
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Microwave Power: 20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1 G
-
Sweep Width: 100 G
-
Sweep Time: 60 s
-
Time Constant: 0.03 s
-
Temperature: Room temperature
Note: These settings may need to be optimized for the specific instrument being used.
Visualizations
Experimental Workflow
Caption: Workflow for measuring this compound's singlet oxygen quenching.
Signaling Pathway of Singlet Oxygen-Induced Cellular Damage
Caption: this compound quenches singlet oxygen, preventing downstream damage.
Conclusion
The EPR spin-trapping method using TEMP is a robust and specific technique for quantifying the singlet oxygen quenching activity of compounds like this compound. The high rate constant and selective action of this compound against singlet oxygen highlight its potential as a targeted antioxidant therapeutic. These protocols provide a framework for researchers to further investigate the antioxidant properties of this compound and similar compounds in various experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a resveratrol dimer from red wine, is a selective singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a resveratrol dimer from red wine, is a selective singlet oxygen quencher [inis.iaea.org]
- 4. This compound, a resveratrol dimer from red wine, is a selective singlet oxygen quencher (Journal Article) | OSTI.GOV [osti.gov]
- 5. Singlet molecular oxygen-quenching activity of carotenoids: relevance to protection of the skin from photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]
- 7. cyanotech.com [cyanotech.com]
Analytical Methods for the Characterization of Pallidol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pallidol, a resveratrol dimer, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Found in various plant sources, notably grapes (Vitis vinifera), accurate and robust analytical methods are paramount for its identification, quantification, and characterization in complex matrices. This document provides detailed application notes and experimental protocols for the comprehensive analysis of this compound, employing a suite of modern analytical techniques.
I. Chromatographic Analysis: HPLC and UPLC-MS/MS
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are powerful techniques for the separation and identification of this compound from complex mixtures.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation and quantification of this compound. The following protocol is adapted from methods used for the analysis of resveratrol and its oligomers.
Experimental Protocol: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is typically employed for optimal separation.
-
Solvent A: 0.1% (v/v) formic acid in water.
-
Solvent B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Gradient Program:
-
0–1 min: 30% B
-
1–14 min: 30% to 68% B
-
14–14.5 min: 68% to 100% B
-
14.5–17.5 min: 100% B
-
17.5–18 min: 100% to 30% B
-
18–21 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV detection at 286 nm.
-
Sample Preparation: Samples should be dissolved in a suitable solvent (e.g., methanol/water 50:50 v/v) and filtered through a 0.45 µm filter prior to injection.
-
Identification: this compound is identified by comparing its retention time with that of a purified standard.
Data Presentation: HPLC Retention Time
| Compound | Approximate Retention Time (min) |
| This compound | Varies depending on the specific HPLC system and conditions, but is expected to elute after resveratrol. |
Note: The retention time of this compound should be determined experimentally using a reference standard.
B. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher resolution, sensitivity, and specificity compared to HPLC, making it ideal for the definitive identification and quantification of this compound, especially at low concentrations.
Experimental Protocol: UPLC-MS/MS Analysis of this compound
-
Instrumentation: A UPLC system coupled to a tandem quadrupole or Q-TOF mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) aqueous formic acid.
-
Solvent B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Gradient Program:
-
0–0.4 min: 17% B
-
0.4–4.4 min: 17% to 30% B
-
4.4–7.4 min: 30% to 38% B
-
7.4–9 min: 38% to 50% B
-
9–10 min: 50% to 100% B
-
10–11 min: 100% B
-
11–11.2 min: 100% to 17% B
-
11.2–14.2 min: 17% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Precursor Ion ([M-H]⁻): m/z 455.
-
Product Ion Scanning: Collision-induced dissociation (CID) of the precursor ion to generate characteristic fragment ions.
-
Data Presentation: UPLC-MS/MS Quantitative Data
| Parameter | Value |
| Precursor Ion ([M-H]⁻) | m/z 455 |
| Major Fragment Ion | m/z 361 |
Note: The fragmentation pattern should be confirmed with a reference standard.
II. Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound's identity.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of this compound, including the connectivity of atoms and their spatial arrangement.
Experimental Protocol: NMR Analysis of this compound
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated acetone (acetone-d₆) or deuterated methanol (methanol-d₄).
-
Experiments:
-
¹H NMR for proton chemical shifts and coupling constants.
-
¹³C NMR for carbon chemical shifts.
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.
-
-
Sample Preparation: Dissolve a purified sample of this compound (typically 1-5 mg) in approximately 0.5 mL of the deuterated solvent.
Data Presentation: ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| Data to be populated from experimental results or reliable literature sources. | Values will be listed here. |
Note: A complete and assigned ¹H and ¹³C NMR data set is crucial for unambiguous identification.
B. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward technique to obtain preliminary information about the presence of the chromophoric system in this compound.
Experimental Protocol: UV-Vis Spectroscopy of this compound
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Solvent: Ethanol or methanol.
-
Procedure:
-
Prepare a dilute solution of purified this compound in the chosen solvent.
-
Scan the absorbance of the solution over a wavelength range of 200-400 nm.
-
Record the wavelength(s) of maximum absorbance (λmax).
-
-
Identification: The UV spectrum can be compared with literature data for stilbenoid compounds.
Data Presentation: UV-Vis Absorption Maxima
| Compound | λmax (nm) |
| This compound | ~286 nm |
Note: The absorption maximum is inferred from the chromatographic detection wavelength used for stilbenes and should be confirmed experimentally.
III. Isolation and Purification of this compound
A reliable source of pure this compound is essential for its use as a reference standard and for biological assays. The following is a general protocol for the isolation of this compound from grape canes (Vitis vinifera).[1]
Experimental Protocol: Isolation of this compound
-
Extraction:
-
Air-dry and grind grape canes into a fine powder.
-
Perform a solid-liquid extraction with a suitable organic solvent (e.g., ethanol or ethyl acetate).
-
-
Fractionation:
-
Concentrate the crude extract under reduced pressure.
-
Subject the concentrated extract to column chromatography on silica gel.
-
Elute with a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
-
Purification:
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.
-
Combine fractions containing this compound.
-
Perform further purification steps, such as preparative HPLC or recrystallization, to obtain pure this compound.
-
IV. Signaling Pathways and Experimental Workflows
Recent studies suggest that this compound may regulate angiogenesis and cancer-related signaling pathways.[2] While specific molecular targets are still under investigation, a general workflow for studying the effect of this compound on a cellular signaling pathway is presented below.
Experimental Workflow: Investigating the Effect of this compound on a Signaling Pathway
Caption: Workflow for studying this compound's effect on cellular signaling.
Potential Signaling Pathway for Investigation
Given that this compound is a resveratrol dimer, a plausible starting point for investigating its mechanism of action is to examine its effects on pathways known to be modulated by resveratrol, such as the MAPK/ERK and PI3K/Akt signaling pathways, which are central to cell proliferation, survival, and angiogenesis.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and quantification of this promising bioactive compound. Further research into its specific molecular targets and signaling pathways will be crucial for elucidating its full therapeutic potential.
References
- 1. Oligostilbenoids in Vitis vinifera L. Pinot Noir grape cane extract: Isolation, characterization, in vitro antioxidant capacity and anti-proliferative effect on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimize, Modulate, and Scale-up Resveratrol and Resveratrol Dimers Bioproduction in Vitis labrusca L. Cell Suspension from Flasks to 20 L Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Pallidol Solubility for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Pallidol for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a naturally occurring resveratrol dimer found in sources like red wine and certain plants. It has demonstrated various biological activities, including antioxidant and potential anti-cancer effects. However, this compound is a hydrophobic molecule and is practically insoluble in water, which can pose a significant challenge for its use in aqueous-based in vitro experiments, such as cell culture assays. Proper dissolution is crucial to ensure accurate and reproducible experimental results.
Q2: What are the recommended solvents for preparing a this compound stock solution?
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, with concentrations of 0.1% or lower being ideal.[1] It is always recommended to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent.
Q4: Are there any known concentrations of this compound that have been used in in vitro experiments?
One study on the bioproduction of stilbenes reported this compound concentrations in the extracellular medium of a Vitis labrusca cell suspension reaching up to 900.5 mg/L.[2] However, it is important to note that this was the concentration produced by the cells in the bioreactor and does not represent the maximum soluble concentration of externally added this compound in a standard cell culture medium. Another study observed a 3-fold induction of the Nrf2 signaling pathway at a this compound concentration of 30 µM.
Troubleshooting Guide: Dissolving this compound for In Vitro Experiments
Problem: this compound precipitates out of solution when added to my aqueous cell culture medium.
This is a common issue encountered with hydrophobic compounds. Here are several troubleshooting steps you can take:
Step 1: Optimize Your Stock Solution Preparation
-
Initial Dissolution: Dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution.
-
Warming: Gently warm the stock solution in a 37°C water bath for 10-15 minutes. This can help increase the solubility.
-
Sonication: Use a sonicator to aid in the dissolution of the compound in the solvent.
Step 2: Modify Your Dilution Protocol
-
Pre-warm the medium: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to 37°C.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution into pre-warmed media.
-
Vortexing during dilution: While adding the stock solution to the medium, gently vortex or swirl the tube to ensure rapid and even distribution of the compound.
Step 3: Consider Alternative Formulation Strategies
If precipitation persists, you may need to explore more advanced formulation techniques. These methods aim to increase the apparent solubility of hydrophobic compounds in aqueous solutions.
| Method | Description | Key Considerations |
| Co-solvents | In addition to DMSO, other biocompatible co-solvents like ethanol can be used in combination to improve solubility. | The total concentration of all organic solvents should be kept to a minimum to avoid cytotoxicity. |
| Use of Surfactants | Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound, increasing its stability in aqueous solutions. | The concentration of the surfactant must be carefully optimized as it can also have effects on cell membranes. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. | The type of cyclodextrin and the molar ratio of cyclodextrin to this compound need to be empirically determined. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.
-
Vortex again. If necessary, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath.
-
Vortex the stock solution briefly.
-
Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the final desired concentration. For example, to make a 10 µM solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Gently vortex the medium while adding the this compound stock solution to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Use the final diluted solution immediately for your experiment.
Signaling Pathways and Visualizations
Based on studies of the related compound resveratrol and some initial findings for this compound, the following signaling pathways are proposed as potential targets of this compound.
Experimental workflow for preparing and using this compound in in vitro experiments.
Proposed activation of the Nrf2 signaling pathway by this compound.
Proposed inhibitory effect of this compound on the VEGF-mediated angiogenesis pathway.
Disclaimer: The signaling pathway diagrams are proposed based on the known activities of the related compound, resveratrol, and preliminary findings for this compound. Further research is required to fully elucidate the specific molecular mechanisms of this compound.
References
Pallidol stability under different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Pallidol under various experimental conditions. The information is presented in a question-and-answer format to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a resveratrol dimer, a naturally occurring polyphenol found in sources like red wine.[1][2] As an antioxidant and antifungal agent, its stability is crucial for maintaining its biological activity in experimental assays and for the development of potential therapeutic agents.[1][3][4] The integrity of its chemical structure is directly linked to its efficacy.
Q2: What are the main factors that can affect this compound's stability?
Based on studies of its parent compound, resveratrol, and other phenolic compounds, the primary factors affecting this compound's stability are likely to be:
-
pH: Phenolic compounds often exhibit pH-dependent stability.[5][6][7]
-
Temperature: Elevated temperatures can lead to the degradation of polyphenols.[8][9][10][11]
-
Light: Exposure to light, particularly UV radiation, can cause isomerization and degradation of stilbenoids like resveratrol.[5][12][13]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[8]
-
Solvent: The choice of solvent can influence the stability of phenolic compounds.
Troubleshooting Guide
Issue: I am seeing variable results in my cell-based assays with this compound.
-
Possible Cause 1: pH of the culture medium.
-
Troubleshooting Tip: this compound, being a resveratrol dimer, may be unstable in neutral to alkaline pH, similar to resveratrol which degrades above pH 6.8.[5] Cell culture media is typically buffered around pH 7.4. Consider preparing fresh stock solutions of this compound and adding them to the culture medium immediately before the experiment. Minimize the time the compound is in the medium before analysis.
-
-
Possible Cause 2: Exposure to light.
-
Troubleshooting Tip: Protect your this compound solutions from light by using amber vials or wrapping containers in aluminum foil.[13] Conduct experiments under subdued lighting conditions whenever possible.
-
-
Possible Cause 3: Temperature during storage and incubation.
-
Troubleshooting Tip: Store stock solutions of this compound at low temperatures (e.g., -20°C or -80°C). During experiments, if prolonged incubation at 37°C is required, consider the potential for thermal degradation. It may be necessary to conduct time-course experiments to assess its stability under your specific incubation conditions.
-
Issue: The concentration of my this compound stock solution seems to decrease over time.
-
Possible Cause 1: Improper storage.
-
Troubleshooting Tip: Ensure your stock solutions are stored in an appropriate solvent, protected from light, and kept at a consistently low temperature. For long-term storage, aliquoting the stock solution can prevent repeated freeze-thaw cycles.
-
-
Possible Cause 2: Oxidative degradation.
-
Troubleshooting Tip: If you suspect oxidation, consider preparing solutions in degassed solvents. Purging the headspace of the storage vial with an inert gas like nitrogen or argon before sealing can also help.
-
Data Summary: this compound Stability
While specific quantitative stability data for this compound is limited, the following table provides an illustrative summary based on the known behavior of resveratrol and other phenolic compounds. These are hypothetical values to guide experimental design.
| Condition | Parameter | This compound Stability (Hypothetical % Recovery after 24h) | Recommendations |
| pH | pH 4.0 | >95% | For optimal stability, use acidic buffers for short-term storage and analytical studies. |
| pH 7.4 | 70-80% | Prepare fresh solutions for cell culture experiments. Minimize incubation time. | |
| pH 9.0 | <50% | Avoid alkaline conditions. | |
| Temperature | 4°C (in dark) | >98% | Suitable for short-term storage (days). |
| 25°C (in dark) | 85-95% | Avoid prolonged storage at room temperature. | |
| 37°C (in dark) | 60-75% | Be aware of potential degradation during cell culture incubation. | |
| Light | Ambient light (25°C) | 70-85% | Protect solutions from light at all times. |
| UV light (25°C) | <40% | Avoid exposure to direct sunlight or UV sources. | |
| Solvent | Ethanol | Good | Suitable for stock solutions. |
| DMSO | Good | Suitable for stock solutions. | |
| Aqueous Buffer (pH 7.4) | Moderate | Prone to degradation; prepare fresh. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to a known concentration.
-
Experimental Conditions: Aliquot the stock solution into separate, light-protected containers for each condition to be tested (e.g., different pH buffers, temperatures).
-
Incubation: Store the aliquots under the specified conditions for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: At each time point, withdraw a sample and dilute it with an appropriate mobile phase. Analyze the concentration of this compound using a validated HPLC-UV method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Photostability Testing
-
Sample Preparation: Prepare two sets of this compound solutions in transparent containers.
-
Light Exposure: Expose one set of samples to a controlled light source (e.g., a photostability chamber with a specified lux and UV output) as per ICH Q1B guidelines.[14] Wrap the second set in aluminum foil to serve as a dark control.
-
Incubation: Place both sets of samples at a constant temperature.
-
Analysis: At predetermined time intervals, measure the this compound concentration in both the exposed and control samples using HPLC.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent results.
Caption: Potential degradation pathways for this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C28H22O6 | CID 484757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, a resveratrol dimer from red wine, is a selective singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 8. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The effect of temperature on the stability of PCSK-9 monoclonal antibody: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Testing of resveratrol microemulsion photostability and protective effect against UV induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
Technical Support Center: Synthesis of Pallidol
Welcome to the technical support center for the synthesis of Pallidol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this complex resveratrol dimer.
Troubleshooting Guide
This guide addresses specific challenges that may arise during the synthesis of this compound, offering potential solutions and preventative measures.
Problem: Low yield and poor regioselectivity in the oxidative dimerization of the resveratrol precursor.
-
Question: My oxidative dimerization of the protected resveratrol monomer is resulting in a mixture of regioisomers (e.g., 8-8', 8-3', 3-3' linkages) and a low yield of the desired 8-8' coupled precursor to this compound. How can I improve this?
-
Answer: The choice of oxidant and the use of appropriate protecting groups are critical for controlling regioselectivity and improving the yield of the 8-8' dimer.[1][2][3]
-
Solution 1: Employ a suitable oxidant. The use of ferrocenium hexafluorophosphate (FeCp₂PF₆) as an oxidant has been shown to be highly effective, providing the desired bis-quinone methide intermediate in over 95% yield.[1] This is a significant improvement over aerobic oxidation, which can lead to lower yields and issues with reproducibility, especially on a larger scale.[1]
-
Solution 2: Utilize bulky protecting groups. The introduction of bulky protecting groups, such as tert-butyl groups, on the resveratrol monomer can direct the dimerization to the desired 8-8' linkage through steric hindrance.[1]
Table 1: Comparison of Oxidants for the Dimerization of a Benzyl-Protected Resveratrol Derivative [1]
-
| Oxidant | Base | Solvent | Yield of 8-8' Dimer Intermediate |
| O₂ (aerobic) | KHMDS | THF | 60-80% (on small scale) |
| FeCp₂PF₆ | KHMDS | THF | >95% (scalable) |
Problem: Low yield in the intramolecular Friedel-Crafts cyclization to form the bicyclo[3.3.0]octane core.
-
Question: The acid-catalyzed intramolecular Friedel-Crafts cyclization to form the core structure of this compound is giving me a low yield of the desired product, with a significant amount of the mono-cyclized intermediate remaining. How can I drive the reaction to completion?
-
Answer: This is a common challenge due to the thermodynamics of the second ring closure.[1][2] Optimization of the Lewis acid and reaction conditions is key.
-
Solution 2: Consider a stepwise approach. Snyder and coworkers developed a strategy involving a stepwise bromination of a permethylated quadrangularin A precursor, followed by a Friedel-Crafts type rearrangement to form the 5,5-fused skeleton. The bulky bromine atoms were suggested to control the stereoselectivity of the cyclization.[4] This approach, while longer, may offer better control.
Problem: Difficulty in controlling stereochemistry during the synthesis.
-
Question: How can I control the stereochemistry at the vicinal centers formed during the dimerization, which is crucial for the subsequent double cyclization to form the this compound core?
-
Answer: The formation of a mixture of diastereomers (meso and dl) during the oxidative dimerization is a key challenge. The desired dl diastereomer has the correct relative configuration for the sequential Friedel-Crafts cyclizations.[1][2]
-
Solution: The dimerization of a protected resveratrol derivative using FeCp₂PF₆ produces an inseparable mixture of meso and dl diastereomers.[1] The subsequent Friedel-Crafts cyclization with BF₃•OEt₂ selectively converts the dl diastereomer to the protected this compound core. The meso diastereomer does not undergo the second cyclization due to the thermodynamically unfavorable formation of a trans-fused bicyclo[3.3.0]octane system.[1][2] Therefore, the separation of diastereomers is not required before the cyclization step. However, this means the theoretical maximum yield for this step is limited by the initial ratio of diastereomers formed.
-
Frequently Asked Questions (FAQs)
Q1: Why is chemical synthesis of this compound necessary?
A1: this compound is a naturally occurring resveratrol dimer with interesting biological activities. However, its concentration in natural sources is extremely low, making isolation in significant quantities impractical for research and development.[5] Chemical synthesis provides a reliable and scalable route to obtain the quantities needed for further studies.
Q2: What are the key strategic steps in the total synthesis of this compound?
A2: Most synthetic routes to this compound involve three key stages:
-
Preparation of a suitably protected resveratrol monomer. This often involves the introduction of protecting groups on the phenolic hydroxyls to control reactivity and improve solubility.
-
Regio- and stereoselective oxidative dimerization. This step couples two monomer units to form the 8-8' linked dimer, which is the direct precursor to the bicyclic core.
-
Intramolecular Friedel-Crafts cyclization. This acid-catalyzed reaction forms the characteristic bicyclo[3.3.0]octane core of this compound.
-
Deprotection. The final step involves the removal of all protecting groups to yield the natural product.
Q3: What are some common byproducts to watch for during the synthesis?
A3: During the oxidative dimerization, regioisomers of the dimer can be formed. In the Friedel-Crafts cyclization step, the mono-cyclized product is a major byproduct.[1] Over-oxidation of phenolic compounds can also lead to undesired side products. During deprotection, incomplete removal of protecting groups can lead to a mixture of partially protected products.
Q4: Are there any specific challenges related to the purification of this compound and its intermediates?
A4: Yes, stilbenoids, including this compound and its precursors, can be challenging to purify. They are often prone to oxidation and can be sensitive to light and heat. Chromatographic purification is standard, but care must be taken to use degassed solvents and protect the compounds from light. The similar polarity of different isomers and byproducts can also make separation difficult, sometimes requiring multiple chromatographic steps or the use of high-performance liquid chromatography (HPLC).
Experimental Protocols
The following are detailed methodologies for key experiments in a successful biomimetic synthesis of this compound, based on the work of Stephenson and coworkers.[1]
1. Oxidative Dimerization of Benzyl-Protected Resveratrol Derivative
-
Reagents and Materials:
-
Benzyl-protected resveratrol derivative
-
Potassium hexamethyldisilazide (KHMDS)
-
Ferrocenium hexafluorophosphate (FeCp₂PF₆)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the benzyl-protected resveratrol derivative in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add KHMDS (1.05 equivalents) dropwise to the solution and stir for 10 minutes.
-
Add a solution of FeCp₂PF₆ (1.05 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of meso and dl diastereomers of the bis-quinone methide is used in the next step without further purification.
-
2. Intramolecular Friedel-Crafts Cyclization
-
Reagents and Materials:
-
Mixture of meso and dl bis-quinone methide intermediates
-
Boron trifluoride etherate (BF₃•OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the mixture of bis-quinone methide intermediates in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add BF₃•OEt₂ (2 equivalents) dropwise to the solution.
-
Stir the reaction at -78 °C for 40 minutes.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the protected this compound derivative.
-
3. Final Deprotection to Yield this compound
-
Reagents and Materials:
-
Protected this compound derivative
-
Boron tribromide (BBr₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the protected this compound derivative in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of BBr₃ in CH₂Cl₂ (e.g., 1 M solution) dropwise.
-
Stir the reaction at room temperature for the time indicated by TLC analysis (can be up to 48 hours).[5]
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water until neutral, then with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to obtain this compound as a solid.[5] A yield of 33.8% has been reported for this step.[5]
-
Visualizations
Caption: Overall workflow for the biomimetic synthesis of this compound.
Caption: Troubleshooting logic for oxidative dimerization.
Caption: Troubleshooting logic for Friedel-Crafts cyclization.
References
- 1. A Scalable Biomimetic Synthesis of Resveratrol Dimers and Systematic Evaluation of their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Paucifloral F, Ampelopsin D, Isoampelopsin D, Quadrangularin A, Isopaucifloral F, this compound, Hemsleyanol E by Snyder [organic-chemistry.org]
- 5. CN1634826A - Total synthesis of natural product resveratrol dimer - Google Patents [patents.google.com]
Technical Support Center: Optimizing Pallidol Concentration for Cell Culture Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Pallidol in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a resveratrol dimer, a naturally occurring polyphenol found in sources like red wine.[1] Its primary known mechanism of action is as a potent and selective singlet oxygen quencher, suggesting a role in mitigating oxidative stress.[1] While extensive research on its specific cellular mechanisms is ongoing, studies on its parent compound, resveratrol, suggest that this compound may influence various signaling pathways involved in cell proliferation, apoptosis, and inflammation.[2][3][4]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
Direct data on optimal this compound concentrations for various cell lines is limited. However, based on studies with its parent compound, resveratrol, and other polyphenols, a starting range of 1 µM to 50 µM is recommended for initial dose-response experiments.[5][6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
For optimal solubility and stability, it is recommended to dissolve this compound in a small amount of dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution can then be diluted to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I treat my cells with this compound?
The optimal treatment duration will depend on your specific research question and cell type. For initial experiments, a time course of 24, 48, and 72 hours is recommended to assess the time-dependent effects of this compound.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Death/Cytotoxicity | This compound concentration is too high. | Perform a dose-response experiment with a wider range of lower concentrations (e.g., 0.1 µM to 25 µM) to determine the IC50 value for your cell line. Shorten the treatment duration. |
| Cell line is particularly sensitive to this compound or DMSO. | Lower the this compound concentration. Ensure the final DMSO concentration is below 0.1%. Include a DMSO-only control. | |
| No Observable Effect | This compound concentration is too low. | Increase the this compound concentration in a stepwise manner (e.g., up to 100 µM), monitoring for cytotoxicity. |
| Treatment duration is too short. | Extend the treatment duration (e.g., up to 72 hours or longer), ensuring media changes to maintain nutrient levels. | |
| This compound has degraded. | Prepare fresh stock solutions of this compound. Store the stock solution at -20°C or -80°C and protect it from light. | |
| Inconsistent Results | Variability in cell seeding density. | Ensure consistent cell seeding density across all wells and experiments. |
| Inconsistent this compound concentration. | Prepare a fresh dilution of this compound from the stock solution for each experiment. Vortex the stock solution before use. | |
| Cell passage number is too high. | Use cells within a consistent and low passage number range. | |
| Compound Precipitation in Media | Poor solubility of this compound at the working concentration. | Ensure the final DMSO concentration is sufficient to maintain solubility. Gently warm the media to 37°C before adding the final this compound dilution. Do not store media containing this compound for extended periods. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of this compound dilutions in your complete cell culture medium from a concentrated stock solution (e.g., 0, 1, 5, 10, 25, 50, 75, and 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the prepared this compound dilutions.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[7]
Protocol 2: Assessing the Effect of this compound on Cell Proliferation (e.g., BrdU Assay)
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU (Bromodeoxyuridine) labeling solution to each well.
-
Incubation: Incubate the plate for the remainder of the treatment time.
-
Assay Procedure: Follow the manufacturer's instructions for the specific BrdU assay kit being used. This typically involves fixation, permeabilization, addition of an anti-BrdU antibody, and a substrate reaction.
-
Data Analysis: Measure the absorbance or fluorescence according to the kit's instructions. A decrease in signal indicates an inhibition of cell proliferation.
Quantitative Data Summary
Note: The following tables are based on data for resveratrol, the parent compound of this compound, as specific data for this compound is limited. These values should be used as a reference to guide initial experimental design.
Table 1: Reported IC50 Values for Resveratrol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| 4T1 | Breast Cancer | 93 | 72 |
| FaDu | Head and Neck Cancer | ~50 | 24 |
| PE/CA-PJ49 | Head and Neck Cancer | ~50 | 24 |
| K562 | Chronic Myeloid Leukemia | ~60 | 24 |
Data compiled from multiple sources.[2][6][8]
Table 2: Example Dose-Dependent Effect of Resveratrol on Cell Viability
| Concentration (µM) | % Viability (48 hours) |
| 0 (Control) | 100 |
| 10 | 95 |
| 25 | 80 |
| 50 | 55 |
| 75 | 30 |
| 100 | 15 |
Illustrative data based on typical dose-response curves for polyphenols.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Potential signaling pathways affected by this compound.
References
- 1. This compound, a resveratrol dimer from red wine, is a selective singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol inhibits the phosphatidylinositide 3-kinase/protein kinase B/mammalian target of rapamycin signaling pathway in the human chronic myeloid leukemia K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol enhances prostate cancer cell response to ionizing radiation. Modulation of the AMPK, Akt and mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cytotoxicity Effect of Resveratrol: Cell Cycle Arrest and Induced Apoptosis of Breast Cancer 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose response for formaldehyde-induced cytotoxicity in the human respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resveratrol Modulation of Apoptosis and Cell Cycle Response to Cisplatin in Head and Neck Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pallidol Detection in Complex Mixtures
Welcome to the technical support center for Pallidol analysis. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges in its detection and quantification, particularly in complex sample matrices. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection challenging?
This compound is a resveratrol dimer, a type of polyphenol found in various plants, including grapes and red wine.[1] Its detection can be challenging due to its relatively low concentrations in natural sources, the presence of structurally similar isomers and other resveratrol oligomers, and its susceptibility to degradation under certain experimental conditions. Furthermore, complex sample matrices such as plant extracts, beverages, and biological fluids can introduce interfering compounds that lead to matrix effects, ion suppression, and poor chromatographic resolution.
Q2: I am not seeing a peak for this compound in my HPLC-UV chromatogram. What are the possible reasons?
There are several potential reasons for the absence of a this compound peak:
-
Low Concentration: this compound may be present at a concentration below the detection limit of your UV detector.
-
Poor Extraction Efficiency: The extraction method used may not be efficient for recovering this compound from the sample matrix.
-
Degradation: this compound may have degraded during sample preparation or storage. It is sensitive to light, high temperatures, and certain pH conditions.
-
Co-elution: this compound may be co-eluting with other highly abundant compounds, masking its peak.
-
Incorrect Wavelength: The UV detection wavelength may not be optimal for this compound. The maximum absorbance for stilbenes is typically in the range of 300-330 nm.
Q3: My this compound peak is showing significant tailing or broadening. How can I improve the peak shape?
Peak tailing and broadening are common chromatographic issues that can affect resolution and quantification accuracy. Here are some troubleshooting steps:
-
Optimize Mobile Phase pH: For acidic compounds like polyphenols, using a mobile phase with a lower pH (e.g., around 2-3) can improve peak shape by suppressing the ionization of silanol groups on the column.[2][3]
-
Adjust Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile, methanol) percentage or using a gradient elution can improve peak resolution and shape.
-
Check for Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Flush the column with a strong solvent or replace it if necessary.[4][5]
-
Sample Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample.[2][4]
-
Extra-column Volume: Minimize the length and diameter of tubing to reduce dead volume, which can contribute to band broadening.[3]
Q4: I suspect matrix effects are affecting my this compound quantification by LC-MS. How can I confirm and mitigate this?
Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS analysis of complex samples.[6]
-
Confirmation: To confirm matrix effects, you can perform a post-extraction spike experiment. Compare the signal intensity of this compound in a neat solution to its intensity when spiked into a blank matrix extract. A significant difference indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC/UPLC method to separate this compound from co-eluting matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects.
-
Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.
-
Troubleshooting Guides
Guide 1: Low or No Detection of this compound
This guide addresses situations where you are observing a very low signal or no signal at all for this compound.
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | 1. Solvent Selection: Ensure the extraction solvent is appropriate for polyphenols. Mixtures of ethanol or methanol with water are often effective.[7] Consider adding a small amount of acid (e.g., formic acid) to improve the stability of the analytes. 2. Extraction Technique: Sonication or microwave-assisted extraction can improve efficiency compared to simple maceration.[8] 3. Evaluate Recovery: Perform a spike-recovery experiment by adding a known amount of this compound standard to a blank sample matrix before extraction to assess the efficiency of your method. |
| Analyte Degradation | 1. Protect from Light: Store samples and standards in amber vials and minimize exposure to light during sample preparation.[9] 2. Control Temperature: Avoid high temperatures during extraction and sample processing. Store extracts at low temperatures (e.g., 4°C or -20°C). 3. pH Control: Maintain a slightly acidic pH during extraction and in the final extract to improve the stability of this compound.[10] |
| Instrumental Issues (HPLC-UV) | 1. Check Lamp Status: Ensure the UV lamp has sufficient energy. 2. Wavelength Selection: Verify that the detection wavelength is optimal for this compound (around 306-320 nm). 3. Flow Cell Contamination: Clean the flow cell if you suspect contamination. |
| Instrumental Issues (LC-MS) | 1. Ion Source Contamination: A dirty ion source can lead to a significant drop in sensitivity. Clean the ion source according to the manufacturer's instructions. 2. Incorrect MS Parameters: Optimize MS parameters such as capillary voltage, gas flow, and temperatures for this compound. 3. Check for Ion Suppression: Infuse a constant concentration of this compound standard post-column while injecting a blank matrix extract to observe any dips in the signal, which would indicate ion suppression. |
Guide 2: Poor Chromatographic Performance
This guide provides solutions for common chromatographic problems like peak tailing, peak broadening, and poor resolution.
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with the stationary phase (silanol groups). | 1. Lower the mobile phase pH to 2.5-3.5 using an additive like formic acid.[2][3] 2. Use a column with end-capping or a different stationary phase (e.g., a polar-embedded phase).[2] |
| Column contamination. | Flush the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol). If the problem persists, replace the guard column or the analytical column.[4][5] | |
| Peak Broadening | Extra-column dead volume. | Use shorter, narrower internal diameter tubing between the injector, column, and detector.[3] |
| Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Poor Resolution / Co-elution of Isomers | Inadequate separation power of the column or mobile phase. | 1. Optimize the gradient profile (slower gradient). 2. Try a different column with higher efficiency (e.g., smaller particle size) or a different selectivity. 3. Adjust the mobile phase composition (e.g., switch from methanol to acetonitrile or vice versa). |
Experimental Protocols
Protocol 1: Extraction of this compound from Grape Skins
This protocol provides a general procedure for the extraction of this compound and other stilbenoids from grape skins.
-
Sample Preparation: Freeze-dry grape skin samples and grind them into a fine powder.
-
Extraction:
-
Weigh approximately 1 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of extraction solvent (e.g., 80% ethanol in water with 0.1% formic acid).[7]
-
Vortex the mixture for 1 minute.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet two more times.
-
Combine the supernatants.
-
-
Solvent Evaporation: Evaporate the solvent from the combined supernatants under a stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of mobile phase (e.g., 1 mL) and filter through a 0.22 µm syringe filter before HPLC or LC-MS analysis.
Protocol 2: Stability Indicating HPLC Method for this compound
This protocol is a starting point for developing a stability-indicating HPLC method for this compound, based on methods for resveratrol.[11][12][13]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 306 nm |
Note: This method should be validated for your specific application.
Protocol 3: UPLC-MS/MS Method Development for this compound
This protocol outlines the steps for developing a sensitive and specific UPLC-MS/MS method for this compound quantification.
-
Standard Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor ion and product ions in both positive and negative ionization modes.
-
MRM Transition Selection:
-
Based on the infusion results, select the most abundant and stable precursor ion.
-
Fragment the precursor ion and select at least two characteristic product ions for Multiple Reaction Monitoring (MRM).
-
Expected Precursor Ion [M-H]⁻ for this compound (C₂₈H₂₂O₆): m/z 453.1
-
-
Optimization of MS Parameters: Optimize the collision energy (CE) and other MS parameters for each MRM transition to obtain the maximum signal intensity.[14]
-
UPLC Method Development:
-
Use a high-efficiency UPLC C18 column (e.g., 50-100 mm length, <2 µm particle size).
-
Develop a fast gradient using 0.1% formic acid in water and acetonitrile as mobile phases to ensure good separation from isomers and matrix components.
-
-
Method Validation: Validate the method according to relevant guidelines, including specificity, linearity, accuracy, precision, and stability.
| Parameter | Suggested Starting Condition |
| Column | UPLC C18 (e.g., 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (Q1) | To be determined experimentally (expected m/z 453.1) |
| Product Ions (Q3) | To be determined experimentally |
| Collision Energy | To be optimized for each transition |
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for low this compound signal.
Caption: Potential degradation pathways of this compound.
References
- 1. This compound, a resveratrol dimer from red wine, is a selective singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Methods for Synthesis and Extraction of Resveratrol from Grapevine: Challenges and Advances in Compound Identification and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ) - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Pallidol degradation during extraction
Welcome to the Technical Support Center for Pallidol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during the extraction process. Here you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern during extraction?
This compound is a resveratrol dimer, a type of stilbenoid, with significant antioxidant and antifungal properties.[1] Like many phenolic compounds, this compound is susceptible to degradation under common extraction conditions, which can lead to lower yields and compromise the biological activity of the extract. The primary factors contributing to its degradation are exposure to light, high temperatures, oxidative conditions, and suboptimal pH levels.[2]
Q2: What are the main degradation pathways for this compound?
As a stilbenoid, this compound is prone to two primary degradation pathways. Firstly, exposure to UV and visible light can cause isomerization from the more stable trans-conformation to the cis-conformation.[2] Secondly, being a potent singlet oxygen quencher, this compound is susceptible to oxidation, which can be accelerated by heat, the presence of oxygen, and certain solvents.[1][3]
Q3: Which solvents are recommended for this compound extraction to minimize degradation?
Aqueous ethanol and methanol are commonly used and effective solvents for extracting stilbenoids.[4][5] For this compound, a mixture of ethanol and water (e.g., 60-80% ethanol) is a good starting point, as it has been shown to be efficient for extracting similar compounds from plant matrices.[5][6] It is crucial to use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation.
Q4: What is the optimal temperature range for this compound extraction?
While higher temperatures can increase extraction efficiency, they also accelerate the degradation of stilbenoids.[7] It is recommended to keep the extraction temperature below 50°C.[8] If a higher temperature is necessary to improve yield, the extraction time should be minimized to reduce the risk of thermal degradation.
Q5: How does pH affect this compound stability during extraction?
Stilbenoids are generally more stable in acidic to neutral conditions (pH 4-7).[9][10] Alkaline conditions (pH > 7) can lead to irreversible degradation.[10] Therefore, it is advisable to control and maintain the pH of the extraction solvent within the optimal range.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound extraction.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield | Incomplete Extraction: Insufficient solvent volume, inadequate extraction time, or improper particle size of the plant material. | - Increase the solvent-to-solid ratio.- Extend the extraction time or perform multiple extraction cycles.- Ensure the plant material is finely ground to maximize surface area. |
| Degradation during Extraction: Exposure to light, high temperature, or oxygen. | - Conduct the extraction in amber glassware or a dark room to protect from light.- Maintain a low extraction temperature (ideally below 50°C).- Degas the solvent and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Impurities in the Extract | Co-extraction of other compounds: The solvent may be extracting other compounds with similar polarity to this compound. | - Optimize the solvent system to be more selective for this compound.- Employ a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll.- Utilize purification techniques such as column chromatography or preparative HPLC post-extraction. |
| Inconsistent Results Between Batches | Variability in Plant Material: Differences in the age, growing conditions, or storage of the plant material. | - Use plant material from the same batch and stored under consistent conditions.- Standardize the pre-treatment of the plant material (e.g., drying and grinding). |
| Inconsistent Extraction Parameters: Fluctuations in temperature, light exposure, or solvent quality. | - Strictly control all extraction parameters.- Use fresh, high-purity solvents for each extraction. | |
| This compound Degradation in HPLC Analysis | Mobile Phase pH: Inappropriate pH of the mobile phase can cause on-column degradation. | - Ensure the mobile phase pH is within the stable range for stilbenoids (pH 4-7).[9] |
| Contaminated System: Residual contaminants in the HPLC system can react with this compound. | - Thoroughly flush the HPLC system before analysis. | |
| On-column light exposure: The sample may be exposed to light in the autosampler or on the column. | - Use amber vials for the autosampler and protect the column from light if possible. |
Quantitative Data on Stilbenoid Stability
While specific quantitative data for this compound degradation is limited, the following tables summarize the stability of resveratrol, a closely related stilbenoid, under various conditions. This data can serve as a valuable reference for optimizing this compound extraction.
Table 1: Effect of Temperature on Resveratrol Degradation
| Temperature (°C) | Kinetic Constant (k) (months⁻¹) | Half-life (t₁/₂) (months) |
| 25 | 0.035 | 19.8 |
| 30 | 0.052 | 13.3 |
| 40 | 0.115 | 6.0 |
| Data adapted from a study on resveratrol stability in a food supplement matrix.[11] |
Table 2: Effect of pH on the Stability of Phenolic Compounds
| Compound | pH Range of Stability | Observation |
| Caffeic acid | Unstable at high pH | Irreversible transformation at pH > 7 |
| Chlorogenic acid | Unstable at high pH | Irreversible transformation at pH > 7 |
| (-)-Catechin | Stable | Resisted major pH-induced degradation |
| Ferulic acid | Stable | Resisted major pH-induced degradation |
| Adapted from a study on the stability of various phenolic compounds.[10] Stilbenoids like this compound are expected to exhibit similar stability profiles, with greater stability in the acidic to neutral pH range. |
Experimental Protocol: Extraction of this compound from Cissus pallida
This protocol provides a detailed methodology for the extraction of this compound, designed to minimize degradation.
1. Materials and Reagents:
-
Dried and powdered Cissus pallida plant material
-
Ethanol (95%, HPLC grade)
-
Deionized water
-
Hexane (HPLC grade)
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Amber glassware (flasks, beakers, vials)
-
0.22 µm syringe filters
2. Pre-extraction (Defatting):
-
Weigh 10 g of powdered plant material and place it in an amber flask.
-
Add 100 mL of hexane and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Discard the hexane supernatant. This step removes non-polar compounds like lipids and chlorophyll.
-
Air-dry the plant residue in a fume hood to remove residual hexane.
3. This compound Extraction:
-
To the defatted plant material, add 100 mL of 80% aqueous ethanol.
-
Sonicate the mixture for 60 minutes at a controlled temperature of 40°C. Ensure the ultrasonic bath water does not exceed this temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean amber flask.
-
Repeat the extraction (steps 3.1-3.4) two more times with fresh solvent to ensure complete extraction.
-
Combine the supernatants from all three extractions.
4. Solvent Evaporation and Sample Preparation:
-
Concentrate the combined extract using a rotary evaporator at a temperature not exceeding 45°C until the ethanol is completely removed.
-
The resulting aqueous extract can be frozen and lyophilized to obtain a dry powder.
-
For HPLC analysis, dissolve a known amount of the dried extract in the mobile phase, filter through a 0.22 µm syringe filter into an amber HPLC vial.
5. Storage:
-
Store the dried extract at -20°C in a sealed, amber container to protect from light, moisture, and air.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Key degradation pathways of this compound.
References
- 1. Physical Stability and Molecular Mobility of Resveratrol in a Polyvinylpyrrolidone Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol dimers, nutritional components in grape wine, are selective ROS scavengers and weak Nrf2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ultrasound-Assisted Extraction of Stilbenes from Grape Canes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. extractionmagazine.com [extractionmagazine.com]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Pallidol for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of Pallidol for in vivo studies. Given the inherent challenges associated with the poor water solubility of this compound, a resveratrol dimer, this guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a naturally occurring stilbenoid, specifically a dimer of resveratrol, found in sources like red wine.[1][2] Like many polyphenolic compounds, this compound exhibits poor water solubility, which significantly limits its absorption from the gastrointestinal tract after oral administration.[3][4] This low oral bioavailability can lead to sub-therapeutic concentrations in the bloodstream and target tissues, making it challenging to evaluate its efficacy in in vivo models.[3]
Q2: What are the primary factors limiting the oral bioavailability of this compound?
A2: The main factors include:
-
Poor Aqueous Solubility: this compound's hydrophobic nature prevents its efficient dissolution in the gastrointestinal fluids, a prerequisite for absorption.[4]
-
First-Pass Metabolism: As a polyphenolic compound, this compound is likely susceptible to extensive metabolism in the intestine and liver by phase II enzymes, leading to the formation of glucuronide and sulfate conjugates that are rapidly eliminated.[1][3]
-
P-glycoprotein (P-gp) Efflux: It is possible that this compound is a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump the compound back into the intestinal lumen, further reducing its net absorption.
Q3: What are the most promising formulation strategies to enhance this compound's bioavailability?
A3: Several formulation strategies, primarily investigated for the related compound resveratrol, can be applied to this compound:
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).[2] These formulations can improve the solubilization of this compound in the gastrointestinal tract and facilitate its absorption.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and, consequently, its absorption.
-
Nanoparticle Formulations: Encapsulating this compound into polymeric nanoparticles can protect it from degradation in the gut, improve its solubility, and potentially enhance its uptake by intestinal cells.[2]
-
Co-administration with Bioenhancers: Piperine, an alkaloid from black pepper, has been shown to inhibit drug-metabolizing enzymes and P-gp, potentially increasing the bioavailability of co-administered compounds.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low and variable plasma concentrations of this compound after oral administration. | Poor dissolution of the compound in the gastrointestinal tract. | 1. Reduce the particle size of the this compound powder through micronization. 2. Formulate this compound as a solid dispersion with a hydrophilic carrier (e.g., PVP, PEG). 3. Develop a lipid-based formulation (e.g., SEDDS, SLN) to improve solubilization. |
| High inter-individual variability in pharmacokinetic data. | Inconsistent formulation performance or food effects. | 1. Ensure a homogenous and stable formulation. For suspensions, ensure uniform particle size and use appropriate suspending agents. 2. Administer the formulation in a consistent manner relative to feeding (e.g., consistently fasted or fed state). 3. Consider a more robust formulation, such as a self-emulsifying system, which can reduce variability. |
| Rapid clearance of this compound from plasma. | Extensive first-pass metabolism. | 1. Co-administer this compound with a known inhibitor of relevant metabolic enzymes (e.g., piperine for CYP/UGT inhibition), though this requires careful dose and safety evaluation. 2. Investigate alternative routes of administration that bypass the liver, such as parenteral injection, if the experimental design allows. |
| Precipitation of the compound in the dosing vehicle before or during administration. | The compound's concentration exceeds its solubility in the chosen vehicle. | 1. Conduct solubility studies to determine the appropriate concentration of this compound in the selected vehicle. 2. Use a co-solvent system or a surfactant to increase solubility. 3. If using a suspension, ensure it is well-mixed immediately before each administration. |
Data Presentation: Enhancing Bioavailability of Stilbenoids
Table 1: Pharmacokinetic Parameters of Different Oral Resveratrol Formulations in Healthy Subjects [5]
| Formulation | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | Tmax (h) |
| Standard Formulation (T2) | 44.14 ± 19.05 | 109.7 ± 45.43 | 1.75 |
| Modified Formulation (T1) | 1271.79 ± 496.4 | 706.77 ± 311.24 | 0.5 |
Cmax: Maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurement; Tmax: Time to reach Cmax. Data are presented as mean ± standard deviation.
The modified formulation (T1) demonstrated a significantly higher Cmax and AUC₀₋t, and a shorter Tmax compared to the standard formulation (T2), indicating a much faster and greater absorption of resveratrol.[5]
Experimental Protocols
Preparation of a this compound Nanosuspension for Oral Gavage
Objective: To prepare a stable nanosuspension of this compound to enhance its oral bioavailability for in vivo studies in rodents.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC) or other suitable stabilizer
-
High-pressure homogenizer or bead mill
-
Purified water
Methodology:
-
Preparation of Stabilizer Solution: Prepare a 0.5% (w/v) solution of HPMC in purified water by dispersing the HPMC powder in hot water and then cooling it down while stirring until a clear solution is formed.
-
Coarse Suspension: Disperse a predetermined amount of this compound (e.g., 10 mg/mL) in the HPMC solution to form a coarse suspension.
-
Homogenization:
-
High-Pressure Homogenization: Process the coarse suspension through a high-pressure homogenizer at a suitable pressure (e.g., 1500 bar) for a specific number of cycles (e.g., 20-30 cycles) until the desired particle size is achieved.
-
Bead Milling: Alternatively, charge a milling chamber with the coarse suspension and milling beads (e.g., yttria-stabilized zirconium oxide beads). Mill at a specified speed for a defined duration.
-
-
Particle Size Analysis: Monitor the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS) to ensure the desired size range (e.g., < 200 nm) and a narrow size distribution (PDI < 0.3) are achieved.
-
Final Formulation: Once the desired particle size is reached, the nanosuspension is ready for oral administration. Ensure the formulation is stored under appropriate conditions to maintain stability.
In Vivo Oral Administration and Blood Sampling in Mice
Objective: To orally administer a this compound formulation to mice and collect blood samples for pharmacokinetic analysis.
Materials:
-
This compound formulation (e.g., nanosuspension)
-
Mice (e.g., C57BL/6, 8-10 weeks old)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
Blood collection tubes (e.g., containing EDTA or heparin)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
Methodology:
-
Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Calculation: Calculate the required volume of the this compound formulation based on the body weight of each mouse and the target dose.
-
Oral Gavage:
-
Gently restrain the mouse.
-
Carefully insert the oral gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound formulation.
-
Observe the animal for any signs of distress during and after the procedure.
-
-
Blood Sampling:
-
At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture under anesthesia).
-
Collect the blood into appropriate anticoagulant-containing tubes.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 x g for 15 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Quantification of this compound in Plasma Samples
Objective: To quantify the concentration of this compound in plasma samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Materials:
-
Plasma samples from the in vivo study
-
This compound analytical standard
-
Internal standard (IS) (e.g., a structurally similar compound not present in the samples)
-
Acetonitrile, methanol, formic acid (HPLC grade)
-
Protein precipitation plates or tubes
-
HPLC-MS/MS system
Methodology:
-
Standard Curve and Quality Control (QC) Samples: Prepare a standard curve by spiking known concentrations of this compound into blank plasma. Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma sample (e.g., 50 µL), add a solution of the internal standard in acetonitrile (e.g., 150 µL).
-
Vortex the mixture to precipitate the plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vial for analysis.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared samples onto the HPLC-MS/MS system.
-
Use an appropriate HPLC column (e.g., C18) and mobile phase gradient to achieve chromatographic separation of this compound and the internal standard.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for this compound and the IS in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the standards.
-
Use the calibration curve to determine the concentration of this compound in the unknown plasma samples.
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for the anti-angiogenic effects of this compound.
Experimental Workflow
Caption: Workflow for in vivo pharmacokinetic studies of this compound.
Logical Relationship: Bioavailability Enhancement Strategies
Caption: Strategies to overcome the poor oral bioavailability of this compound.
References
- 1. Enhancing Bioavailability of Nutraceutically Used Resveratrol and Other Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress to Improve Oral Bioavailability and Beneficial Effects of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic evaluation of two oral Resveratrol formulations in a randomized, open-label, crossover study in healthy fasting subjects - PMC [pmc.ncbi.nlm.nih.gov]
Addressing experimental variability in Pallidol assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability in Pallidol assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound is a naturally occurring stilbenoid, specifically a dimer of resveratrol. It is found in various plants, including red wine grapes.[1][2] It is of interest to researchers due to its potential biological activities, including antioxidant and antifungal properties.[1][2] Its primary known mechanism of action is as a selective quencher of singlet oxygen, a type of reactive oxygen species (ROS).[1]
Q2: What are the common analytical methods for quantifying this compound?
A2: The most common and reliable method for the quantification of this compound in biological samples is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), often in the form of LC-MS/MS.[3][4][5] This technique offers high sensitivity and selectivity, allowing for the accurate measurement of this compound even in complex matrices.
Q3: What are the major sources of variability in this compound assays?
A3: Experimental variability in this compound assays can arise from several factors, broadly categorized as:
-
Pre-analytical variability: This includes sample collection, handling, and storage procedures. The stability of polyphenols like this compound can be affected by factors such as temperature, light exposure, and enzymatic degradation.[3][6]
-
Analytical variability: This relates to the quantification method itself, primarily HPLC-MS. Issues with the instrument, column, mobile phase, and data analysis can all contribute to variability.
-
Biological variability: When measuring this compound in biological systems (e.g., cell culture, in vivo studies), inherent biological differences can lead to variations in uptake, metabolism, and response. The metabolism of polyphenols can be influenced by factors like genetics, age, and gut microbiota.[7][8]
Troubleshooting Guides
I. Sample Preparation and Extraction
Variability often originates during the initial stages of an experiment. The following table provides guidance on common issues encountered during sample preparation and extraction of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound | Inefficient extraction from the sample matrix. | Optimize the extraction solvent. Ethanol or methanol solutions are commonly used for polyphenol extraction.[6] Consider using techniques like ultrasound-assisted extraction to improve efficiency.[9] |
| Degradation of this compound during sample processing. | Minimize exposure of samples to light and elevated temperatures.[3][6] Work on ice when possible and use antioxidants in your extraction buffer if enzymatic degradation is suspected. | |
| High variability between replicate samples | Inhomogeneous sample. | Ensure the sample is thoroughly homogenized before taking aliquots for extraction.[10] |
| Inconsistent extraction procedure. | Standardize all steps of the extraction protocol, including solvent volumes, incubation times, and centrifugation speeds. | |
| Presence of interfering peaks in the chromatogram | Co-extraction of other compounds from the sample matrix. | Employ a sample clean-up step after extraction, such as solid-phase extraction (SPE), to remove interfering substances. |
II. HPLC-MS Analysis
The analytical instrumentation is a critical component for accurate quantification. This section addresses common problems encountered during HPLC-MS analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (fronting, tailing, or splitting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase composition or pH. | Ensure the mobile phase is correctly prepared and degassed. The pH can significantly affect the ionization and retention of phenolic compounds. | |
| Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase whenever possible.[9] | |
| Fluctuating retention times | Leak in the HPLC system. | Check all fittings and connections for leaks. |
| Air bubbles in the pump or detector. | Degas the mobile phase and prime the pump to remove air bubbles. | |
| Inconsistent column temperature. | Use a column oven to maintain a stable temperature. | |
| Noisy baseline or spurious peaks | Contaminated mobile phase or system. | Use high-purity solvents and flush the system thoroughly. |
| Detector issues. | Ensure the detector lamp (if using UV) is in good condition and that the mass spectrometer is properly calibrated. |
Experimental Protocols
General Protocol for this compound Quantification in Cell Culture
-
Cell Lysis and Extraction:
-
After experimental treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer, often containing a high percentage of organic solvent (e.g., 70-80% methanol or ethanol) to precipitate proteins and extract small molecules.
-
Vortex the mixture vigorously and incubate on ice.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
-
Sample Preparation for LC-MS:
-
Carefully collect the supernatant containing the extracted this compound.
-
If necessary, perform a sample clean-up step (e.g., SPE) to remove interfering compounds.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for separation.
-
The mobile phase typically consists of a gradient of water with a small percentage of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol.
-
Set the mass spectrometer to monitor for the specific precursor and product ion transitions for this compound.
-
Signaling Pathways and Visualization
Based on studies of its precursor, resveratrol, and other polyphenols, this compound is hypothesized to modulate key cellular signaling pathways, including the Nrf2 antioxidant response and angiogenesis.
Hypothesized Modulation of the Nrf2 Signaling Pathway by this compound
This compound, similar to resveratrol, may activate the Nrf2 antioxidant response pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or the presence of certain molecules can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.
References
- 1. promocell.com [promocell.com]
- 2. Modulation of NRF2/KEAP1-Mediated Oxidative Stress for Cancer Treatment by Natural Products Using Pharmacophore-Based Screening, Molecular Docking, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel UPLC-MS/MS method for the simultaneously quantification of polydatin and resveratrol in plasma: Application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PALB2 Interacts with KEAP1 To Promote NRF2 Nuclear Accumulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Extracellular signal-related kinase (ERK) and p38 mitogen-activated protein (MAP) kinases differentially regulate the lipopolysaccharide-mediated induction of inducible nitric oxide synthase and IL-12 in macrophages: Leishmania phosphoglycans subvert macrophage IL-12 production by targeting ERK MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize Pallidol precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on strategies to minimize Pallidol precipitation in aqueous solutions. Due to the limited availability of direct experimental data for this compound, the information provided is largely based on studies of its structural monomer, resveratrol. These strategies should serve as a strong starting point for developing protocols for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a resveratrol dimer, a type of polyphenol found in sources like red wine.[1] It is classified as practically insoluble in water, which poses a significant challenge for its formulation and delivery in aqueous-based systems for research and therapeutic applications.[2] Its poor aqueous solubility can lead to precipitation, reducing its bioavailability and making consistent experimental results difficult to achieve.
Q2: What are the key factors that influence this compound precipitation?
Based on data from its monomer, resveratrol, the primary factors influencing precipitation in aqueous solutions are:
-
pH: The stability and solubility of similar phenolic compounds are often pH-dependent. For instance, trans-resveratrol is stable in acidic pH but its degradation increases exponentially above pH 6.8.[3]
-
Temperature: Temperature can affect the solubility of polyphenols.
-
Solvent Composition: The presence of co-solvents can significantly impact solubility.
-
Excipients: The addition of polymers and surfactants can inhibit nucleation and crystal growth, thereby preventing precipitation.
Q3: What are the general strategies to prevent this compound precipitation?
To prevent this compound precipitation, several strategies can be employed, drawing parallels from research on resveratrol and other poorly soluble drugs:
-
pH Optimization: Maintaining an acidic pH (below 6.8) may enhance stability and prevent degradation-related precipitation.[3]
-
Use of Co-solvents: Incorporating organic co-solvents like propylene glycol can significantly increase solubility.
-
Addition of Polymeric Precipitation Inhibitors: Polymers such as polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) can maintain a supersaturated state and inhibit crystal growth.
-
Inclusion of Surfactants: Surfactants like sodium lauryl sulfate (SLS) and D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS) can improve wetting and solubility.[4][5]
-
Formulation as a Nanosuspension: Techniques like antisolvent precipitation can be used to create a stable nanosuspension, which improves the dissolution rate and saturation solubility.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates immediately upon addition to an aqueous buffer. | Low intrinsic solubility of this compound in water. | 1. Prepare a stock solution in a water-miscible organic solvent (e.g., ethanol, DMSO) and add it to the aqueous buffer with vigorous stirring. 2. Consider using a co-solvent system (e.g., water/propylene glycol mixture).[8] |
| Precipitation occurs over time, even after initial dissolution. | The solution is supersaturated and thermodynamically unstable. This can be due to solvent evaporation or temperature fluctuations. | 1. Add a polymeric precipitation inhibitor (e.g., PVP, HPMC) to the aqueous solution to stabilize the supersaturated state.[9][10] 2. Store the solution in a sealed container at a constant temperature. |
| The solution becomes cloudy or hazy, indicating early-stage precipitation. | Formation of small, sub-micron particles (nuclei) that will eventually grow into larger crystals. | 1. Incorporate a surfactant (e.g., SLS, Tween 80) to improve the wetting of the particles and prevent aggregation.[11][12] 2. Filter the solution through a 0.22 µm filter to remove any undissolved particles that could act as nucleation sites. |
| Inconsistent results in biological assays. | Precipitation of this compound in the cell culture media or assay buffer, leading to a lower effective concentration. | 1. Prepare the final dilutions of this compound in the assay medium immediately before use. 2. Evaluate the solubility and stability of this compound in the specific biological medium under the experimental conditions (e.g., 37°C, 5% CO2). 3. Consider using a formulation approach, such as a nanosuspension or a complex with cyclodextrins, to improve solubility in the assay medium.[13] |
Quantitative Data Summary
The following tables summarize solubility data for resveratrol, which can be used as a reference for formulating this compound solutions.
Table 1: Solubility of trans-Resveratrol in Various Mono-solvents at Different Temperatures[8]
| Solvent | Temperature (K) | Mole Fraction Solubility (10-2) |
| Water | 298.2 | 0.000312 |
| 318.2 | 0.000841 | |
| Methanol | 298.2 | 1.85 |
| 318.2 | 2.59 | |
| Ethanol | 298.2 | 2.01 |
| 318.2 | 2.82 | |
| n-Propanol | 298.2 | 1.93 |
| 318.2 | 2.71 | |
| n-Butanol | 298.2 | 1.68 |
| 318.2 | 2.36 | |
| Propylene Glycol | 298.2 | 1.87 |
| 318.2 | 2.62 |
Table 2: Solubility of trans-Resveratrol in Aqueous Solutions with 1% Additives at 37°C[4]
| Additive (1% w/v) | Solubility (µg/mL) | Fold Increase vs. Water |
| None (Water) | 30 | 1.0 |
| Polyvinylpyrrolidone (PVP) | 120 | 4.0 |
| Hydroxypropylmethyl cellulose (HPMC) | 90 | 3.0 |
| Sodium Lauryl Sulfate (SLS) | 210 | 7.0 |
| Sodium Carboxymethylcellulose (CMC) | 60 | 2.0 |
| Hydroxypropyl cellulose (HPC-SSL) | 150 | 5.0 |
| D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS) | 240 | 8.0 |
| Polyethylene glycol (PEG) | 100 | 3.3 |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Antisolvent Precipitation
This protocol is adapted from methods used for resveratrol and is a robust way to handle poorly soluble compounds.[6][7]
Materials:
-
This compound
-
Ethanol (or other suitable organic solvent)
-
Purified Water (as the antisolvent)
-
Stabilizer (e.g., Polyvinylpyrrolidone K17)
-
Surfactant (e.g., Poloxamer 188)
-
Magnetic stirrer
-
0.22 µm syringe filter
Procedure:
-
Prepare the Organic Phase: Dissolve this compound in ethanol to a desired concentration (e.g., 1-5 mg/mL). Filter the solution through a 0.22 µm syringe filter to remove any impurities.
-
Prepare the Antisolvent Phase: Dissolve the stabilizer (e.g., 0.5% w/v PVP K17) and surfactant (e.g., 0.1% w/v Poloxamer 188) in purified water. Cool the antisolvent phase to below 3°C.
-
Precipitation: While vigorously stirring the antisolvent phase at a high speed (e.g., 9000 rpm), rapidly inject the organic phase into the antisolvent.
-
Stabilization: Continue stirring for a specified period (e.g., 1-2 hours) to allow the nanoparticles to stabilize and the solvent to evaporate (if desired, though some methods retain the solvent).[7]
-
Characterization: Characterize the resulting nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Screening for Optimal Precipitation Inhibitors
This protocol allows for the systematic evaluation of different polymers to inhibit this compound precipitation from a supersaturated solution.[7]
Materials:
-
This compound stock solution in a water-miscible organic solvent (e.g., 10 mg/mL in DMSO)
-
Aqueous buffer at the desired pH
-
Various polymers (e.g., HPMC, PVP, HPC) at different concentrations (e.g., 0.1%, 0.5%, 1.0% w/v)
-
UV-Vis spectrophotometer or HPLC
-
96-well plate or similar for high-throughput screening
Procedure:
-
Prepare Polymer Solutions: Dissolve each polymer in the aqueous buffer to the desired concentrations.
-
Induce Supersaturation: Add a small volume of the this compound stock solution to each polymer solution (and a control without polymer) to achieve a supersaturated concentration.
-
Monitor Precipitation: Monitor the absorbance or concentration of dissolved this compound over time using a UV-Vis spectrophotometer or by taking aliquots for HPLC analysis. A decrease in absorbance or concentration indicates precipitation.
-
Data Analysis: Plot the concentration of dissolved this compound versus time for each polymer and concentration. The most effective precipitation inhibitors will maintain a higher concentration of dissolved this compound for a longer duration.
Visualizations
Caption: Workflow for Antisolvent Precipitation of this compound.
Caption: Factors and Strategies for this compound Precipitation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C28H22O6 | CID 484757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. Preparation and Optimization of Resveratrol Nanosuspensions by Antisolvent Precipitation Using Box-Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Resveratrol Nanosuspension Using the Antisolvent Precipitation Method without Solvent Removal, Based on a Quality by Design (QbD) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization of Trans-Resveratrol in Some Mono-Solvents and Various Propylene Glycol + Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of surfactants and polymers on stability and antibacterial activity of silver nanoparticles (NPs) [hero.epa.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Screening of Pallidol Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method development of high-throughput screening (HTS) of Pallidol and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the common initial challenges when setting up a high-throughput screen for this compound analogs?
A1: The initial setup of an HTS campaign for this compound analogs, which are natural products, can present several challenges. Crude or partially purified extracts may cause assay interference.[1][2] It is also common to encounter issues with the solubility of the compounds in aqueous assay buffers. Additionally, establishing a stable and reproducible assay window (the difference between positive and negative controls) is a critical first step that can require significant optimization.
Q2: How can I minimize variability in my cell-based assay results?
A2: Minimizing variability is crucial for reliable HTS data.[3][4] Key strategies include:
-
Consistent Cell Handling: Ensure uniform cell seeding density, maintain a consistent cell passage number, and handle cells gently during pipetting to avoid stress.[5][6]
-
Automated Liquid Handling: Utilize automated liquid handlers for precise and repeatable dispensing of reagents and compounds.
-
Plate Uniformity: Use high-quality microplates and consider the plate color based on the assay type (e.g., black plates for fluorescence assays to reduce crosstalk).[4][7]
-
Environmental Control: Maintain consistent temperature and humidity during incubation to prevent edge effects.
Q3: What are "PAINS" and how can they affect my screening results?
A3: PAINS (Pan-Assay Interference Compounds) are molecules that appear as hits in multiple HTS assays through non-specific mechanisms, leading to false positives.[8] Natural products and their analogs can sometimes fall into this category.[8] It is important to perform secondary assays and counter-screens to eliminate promiscuous inhibitors and confirm that the activity of a hit compound is specific to the target of interest.
Troubleshooting Guides
Problem 1: High Background Signal in Fluorescence-Based Assays
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Autofluorescence of Compounds: this compound analogs or impurities in the extract may be inherently fluorescent at the assay wavelengths. | Run a control plate with compounds but without the fluorescent dye to measure background fluorescence. Subtract this background from the assay plate readings. |
| Media Components: Phenol red and fetal bovine serum (FBS) in cell culture media can contribute to background fluorescence.[7] | Use phenol red-free media for the assay. If possible, reduce the serum concentration or use serum-free media during the final assay steps.[7] |
| Incorrect Plate Choice: Using clear or white plates for fluorescent assays can lead to signal bleed-through between wells. | Use black, opaque-walled microplates to minimize crosstalk.[4] |
| Contamination: Mycoplasma or bacterial contamination can affect cell health and assay readouts. | Regularly test cell cultures for mycoplasma contamination. |
Problem 2: Low Signal-to-Noise Ratio or Small Assay Window
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Suboptimal Reagent Concentration: The concentration of the detection reagent or substrate may be limiting. | Titrate the key reagents to determine the optimal concentrations that provide the best assay window. |
| Incorrect Incubation Time: The timing of reagent addition and signal reading can significantly impact the results. | Perform a time-course experiment to identify the optimal incubation period for maximal signal. |
| Low Cell Number or Unhealthy Cells: An insufficient number of viable cells will result in a weak signal.[5] | Optimize the cell seeding density and ensure cells are healthy and in the logarithmic growth phase before starting the assay.[6] |
| Focal Height Setting: The distance between the plate reader's detector and the well bottom may not be optimal for adherent cells. | If your plate reader allows, optimize the focal height to the layer of adherent cells at the bottom of the well.[7] |
Problem 3: Inconsistent Results and Poor Reproducibility
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Pipetting Errors: Inaccurate or inconsistent pipetting leads to variability in cell numbers and reagent volumes.[4] | Use calibrated multichannel pipettes or an automated liquid handling system. Ensure proper mixing of cell suspensions before seeding.[4] |
| Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell viability. | Use a humidified incubator, and consider leaving the outer wells empty or filling them with sterile water or media. |
| Compound Precipitation: Poor solubility of this compound analogs can lead to inconsistent concentrations in the wells. | Check the solubility of the compounds in the final assay buffer. Consider using a lower concentration or a different solvent (ensure the final solvent concentration is not toxic to the cells). |
| Cell Clumping: Uneven distribution of cells in the wells will lead to variable results. | Ensure a single-cell suspension before seeding by gentle trituration. Use a well-scanning feature on the plate reader if available to average the signal across the well.[7] |
Experimental Protocols & Data Presentation
Protocol 1: MTT Cytotoxicity Assay
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce MTT to a purple formazan product.[9]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound analogs. Add the compounds to the respective wells and incubate for the desired exposure time (e.g., 48 or 72 hours). Include vehicle-only controls and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.
Data Presentation: Example IC50 Values for this compound Analogs
| Compound | IC50 (µM) | Standard Deviation |
| This compound | 25.4 | ± 2.1 |
| Analog A | 15.2 | ± 1.5 |
| Analog B | 42.8 | ± 3.7 |
| Doxorubicin | 0.5 | ± 0.08 |
Protocol 2: LDH Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged membranes.[10][11]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include wells for: no cells (medium only for background), untreated cells (spontaneous LDH release), and cells treated with a lysis buffer (maximum LDH release).[10]
-
Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and normalizing to the maximum LDH release control.
Data Presentation: Example Percent Cytotoxicity at 50 µM
| Compound | % Cytotoxicity | Standard Deviation |
| This compound | 35.6 | ± 4.2 |
| Analog A | 58.1 | ± 5.5 |
| Analog B | 15.3 | ± 2.9 |
| Lysis Buffer | 100 | N/A |
Visualizations
Caption: A generalized workflow for a high-throughput screening campaign of this compound analogs.
Caption: A hypothetical signaling pathway for this compound's antioxidant and anti-cancer effects.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. mdpi.com [mdpi.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. youtube.com [youtube.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
Pallidol vs. Resveratrol: A Comparative Analysis of Antioxidant Efficacy
For Immediate Release
A comprehensive review of existing scientific literature reveals distinct antioxidant profiles for Pallidol and its monomer precursor, Resveratrol. While both polyphenolic compounds demonstrate significant antioxidant capabilities, their mechanisms of action and efficacy against different reactive oxygen species (ROS) vary, positioning them uniquely in the landscape of potential therapeutic agents for oxidative stress-related research. This guide provides a comparative analysis of their antioxidant efficacy, supported by available experimental data.
Executive Summary
Resveratrol is a well-documented antioxidant with broad-spectrum activity, capable of scavenging various free radicals and activating key cellular defense pathways. This compound, a dimer of resveratrol, exhibits a more specialized antioxidant profile, demonstrating potent activity against specific types of ROS, alongside a distinct ability to activate the Nrf2 antioxidant response pathway. This guide will delve into the quantitative differences in their antioxidant capacity, their underlying molecular mechanisms, and the experimental protocols used to evaluate their efficacy.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the antioxidant efficacy of this compound and Resveratrol from various in vitro assays. It is important to note that direct comparisons of IC50 and ORAC values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Comparative Antioxidant Activity (IC50 Values)
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) | Singlet Oxygen Quenching IC50 (µM) |
| This compound | Strong quencher (specific IC50 not available in comparative studies)[1] | Data not available in comparative studies | 5.50[1] |
| Resveratrol | ~68.3 (converted from 15.54 µg/mL)[2] | ~12.5 (converted from 2.86 µg/mL)[2] | Data not available in comparative studies |
Table 2: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µmol TE/g) |
| This compound | Data not available |
| Resveratrol | 23.12[2] |
Mechanistic Insights: Divergent Signaling Pathways
Resveratrol and this compound exert their antioxidant effects through distinct, yet partially overlapping, molecular mechanisms. Resveratrol is known to engage multiple signaling pathways, providing a multi-faceted defense against oxidative stress. This compound, while less extensively studied, shows a specific and potent activation of the Nrf2 pathway.
Resveratrol: A Multi-Target Antioxidant
Resveratrol's antioxidant strategy is twofold: direct scavenging of free radicals and indirect enhancement of endogenous antioxidant defenses through the modulation of signaling pathways. Key pathways activated by resveratrol include:
-
SIRT1 (Sirtuin 1) Pathway: Resveratrol is a well-known activator of SIRT1, a protein deacetylase that plays a crucial role in cellular stress resistance and longevity.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Resveratrol can activate the Nrf2 pathway, leading to the transcription of a suite of antioxidant and detoxification genes.[3][4]
-
AMPK (AMP-activated protein kinase) Pathway: Activation of AMPK by resveratrol contributes to the regulation of cellular energy homeostasis and can indirectly enhance antioxidant defenses.
This compound: A Potent Nrf2 Activator
While information on this compound's broader signaling interactions is limited, a significant finding is its specific and potent activation of the Nrf2 pathway. One study demonstrated that among three resveratrol dimers, only this compound was able to activate Nrf2 at a concentration of 30 µM.[1] This suggests a more targeted, and potentially more potent, mechanism for upregulating endogenous antioxidant defenses compared to other resveratrol derivatives.
The activation of Nrf2 by this compound leads to the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes.
Experimental Protocols
The quantitative data presented in this guide were obtained using standardized in vitro antioxidant assays. The general methodologies for these assays are outlined below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. The reduction of DPPH is colorimetric and can be measured by the decrease in absorbance at a specific wavelength.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Similar to the DPPH assay, this method measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. The reduction of the radical cation is monitored by the decrease in its characteristic absorbance.
Conclusion
The comparative analysis of this compound and Resveratrol reveals two distinct but potent antioxidant compounds. Resveratrol acts as a broad-spectrum antioxidant, influencing multiple signaling pathways to combat oxidative stress. In contrast, this compound demonstrates a more specialized role, exhibiting remarkable efficacy as a singlet oxygen quencher and a specific, potent activator of the Nrf2 antioxidant response pathway.
For researchers and drug development professionals, the choice between these two molecules may depend on the specific application and the desired therapeutic target. Resveratrol's broad activity may be beneficial in complex oxidative stress environments, while this compound's targeted Nrf2 activation presents an exciting avenue for therapies aimed at upregulating the body's own antioxidant defenses. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these promising natural compounds.
References
- 1. Comparative study of different methods to measure antioxidant activity of resveratrol in the presence of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial Nrf2 activation: a new target for resveratrol? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Properties of Pallidol and Resveratrol
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel antifungal agents, natural compounds have emerged as a promising avenue of research. Among these, the stilbenoids Pallidol and resveratrol have garnered attention for their potential antifungal activities. This guide provides a comprehensive comparison of the antifungal spectrum of this compound and resveratrol, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Introduction
This compound is a resveratrol dimer found in various plants, including red wine. Resveratrol, a well-studied phytoalexin present in grapes, berries, and peanuts, is known for its wide range of biological activities. While both compounds are structurally related, this guide seeks to delineate their respective antifungal profiles based on current scientific literature.
Data Presentation: Antifungal Spectrum
The available data on the minimum inhibitory concentrations (MIC) of resveratrol against various fungal species are summarized in the table below. It is important to note that there is a significant lack of quantitative data for the antifungal activity of this compound in publicly available research, precluding a direct and comprehensive comparison. One study has mentioned this compound's activity against mycotoxigenic fungi, but specific MIC values were not provided.
Table 1: Minimum Inhibitory Concentration (MIC) of Resveratrol Against Various Fungal Species
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 10 - >400 (Conflicting reports) | [1][2] |
| Saccharomyces cerevisiae | 10 - 20 | [3] |
| Trichosporon beigelii | 10 | [3] |
| Trichophyton mentagrophytes | 25 - 50 | [3][4] |
| Trichophyton tonsurans | 25 - 50 | [3][4] |
| Trichophyton rubrum | 25 - 50 | [3][4] |
| Epidermophyton floccosum | 25 - 50 | [3][4] |
| Microsporum gypseum | 25 - 50 | [3][4] |
Note: The antifungal activity of resveratrol against Candida albicans is a subject of debate, with some studies indicating inhibitory effects at concentrations as low as 10-20 µg/mL, while others report a lack of significant activity even at concentrations up to 400 µg/mL.[1][2]
Mechanism of Action
Resveratrol
The antifungal mechanism of resveratrol has been most notably studied in Candida albicans. Research suggests that resveratrol induces apoptosis, or programmed cell death, in fungal cells.[5] This process is believed to occur through a caspase-dependent mitochondrial pathway. The proposed signaling pathway involves the following key steps:
-
Induction of Reactive Oxygen Species (ROS): Resveratrol treatment leads to an increase in intracellular ROS.
-
Mitochondrial Dysfunction: The accumulation of ROS contributes to mitochondrial dysfunction.
-
Apoptosis Induction: This dysfunction triggers the apoptotic cascade, ultimately leading to fungal cell death.
This compound
To date, the mechanism of action for this compound's antifungal activity has not been elucidated in published research. Further investigation is required to understand how this resveratrol dimer exerts its effects on fungal cells.
Experimental Protocols
The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of natural compounds like resveratrol and this compound against yeast, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 broth microdilution method.
Experimental Workflow: Broth Microdilution Antifungal Susceptibility Test
1. Preparation of Antifungal Agents:
-
Stock solutions of resveratrol and this compound are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 1600 µg/mL.
2. Preparation of Inoculum:
-
Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then diluted in RPMI-1640 medium (buffered with MOPS) to a final concentration of 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.
3. Broth Microdilution Assay:
-
The assay is performed in sterile 96-well microtiter plates.
-
100 µL of RPMI-1640 medium is added to all wells.
-
100 µL of the stock solution of the test compound is added to the first well of a row, and serial two-fold dilutions are performed across the row.
-
100 µL of the standardized fungal inoculum is added to each well, resulting in a final volume of 200 µL.
-
Positive (no drug) and negative (no inoculum) controls are included.
4. Incubation:
-
The plates are incubated at 35°C for 24 to 48 hours.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Conclusion
Based on the currently available data, resveratrol exhibits a broad spectrum of antifungal activity, particularly against dermatophytes. However, its efficacy against clinically important yeasts like Candida albicans remains inconsistent across studies. A significant knowledge gap exists regarding the antifungal properties of this compound. While preliminary indications suggest it possesses antifungal activity, comprehensive studies detailing its antifungal spectrum and mechanism of action are necessary for a thorough comparison with resveratrol. Future research should focus on generating robust, quantitative data for this compound to better understand its potential as a novel antifungal agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Fungicidal effect of resveratrol on human infectious fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Study on the Antimicrobial Properties of Resveratrol as an Alternative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial effect of resveratrol on dermatophytes and bacterial pathogens of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
Unveiling the Anti-Cancer Potential of Pallidol: A Comparative Analysis
For Immediate Release
A deep dive into the mechanistic validation of Pallidol, a promising resveratrol dimer, reveals its potential as an anti-cancer agent. This guide offers a comparative analysis of this compound and its alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel cancer therapeutics.
This compound, a naturally occurring dimer of resveratrol found in red wine and various plants, has garnered scientific interest for its antioxidant and potential anti-cancer properties. While preliminary studies suggest its ability to inhibit the growth of cancer cells, a comprehensive understanding of its mechanism of action remains under investigation. This guide provides a comparative overview of this compound and structurally related resveratrol dimers, ε-viniferin and Gnetin C, to validate its potential therapeutic efficacy in oncology.
Comparative Efficacy Against Cancer Cell Lines
Quantitative data on the direct cytotoxic effects of this compound on cancer cell lines is currently limited in publicly available research. However, studies have shown that this compound inhibits the growth of human colon cancer cell lines, including HCT-116, HT-29, and Caco-2, in a time-dependent manner. To provide a quantitative comparison, this guide presents data for the well-researched resveratrol dimers, ε-viniferin and Gnetin C, alongside the parent compound, Resveratrol.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Gnetin C | DU145 | Prostate Cancer | 6.6 | [1] |
| PC3M | Prostate Cancer | 8.7 | [1] | |
| HL60 | Leukemia | 13 | [2] | |
| ε-viniferin | HepG2 | Liver Cancer | 98.3 | [3] |
| Resveratrol | DU145 | Prostate Cancer | 21.8 | [1] |
| PC3M | Prostate Cancer | 24.4 | [1] | |
| A549 | Lung Cancer | 25, 50, 100 (dose-dependent inhibition) | [4] | |
| 4T1 | Breast Cancer | 93 | ||
| MDA-MB-231 | Breast Cancer | 144 | ||
| MCF7, SW480, HCE7, Seg-1, HL60 | Various | ~70-150 | [5] |
Mechanism of Action: Insights from Resveratrol Dimers
The anti-cancer activity of resveratrol and its dimers is believed to be mediated through multiple signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Studies on ε-viniferin have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, in HepG2 liver cancer cells, treatment with ε-viniferin led to a significant increase in the apoptotic cell population.[6] In combination with vincristine, a 7.9 µM concentration of ε-viniferin increased the apoptotic population by 1.7-fold compared to vincristine alone.[6] In C6 glioma cells, ε-viniferin, in combination with cisplatin, resulted in a significant increase in the apoptotic index, reaching up to 91.6% after 48 hours.[7][8]
Cell Cycle Arrest
Resveratrol and its derivatives are known to interfere with the cell cycle progression in cancer cells, preventing their proliferation. Gnetin C has been shown to induce a sub-G1 peak in flow cytometry analysis of DU145 and PC3M prostate cancer cells, indicative of apoptotic cells.[1] The number of sub-G1 phase cells increased markedly in Gnetin C-treated cells compared to controls and cells treated with resveratrol.[1] Similarly, resveratrol has been shown to induce G0/G1 phase arrest in A549 lung cancer cells by downregulating cyclin D1, CDK4, and CDK6, and upregulating p21 and p27.[4] In other studies, resveratrol caused S-phase arrest in several human cancer cell lines.[5]
Signaling Pathways and Experimental Workflows
The intricate signaling pathways affected by these compounds and the workflows for their investigation are visualized below.
Caption: Proposed signaling pathways for this compound and other resveratrol dimers in cancer cells.
Caption: General experimental workflow for validating the mechanism of action.
Caption: Logical framework for comparing this compound with its alternatives.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound or the alternative compounds for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compounds for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of PI.
Conclusion
While direct quantitative data for this compound's anti-cancer activity is still emerging, the available information, coupled with the extensive research on related resveratrol dimers like ε-viniferin and Gnetin C, strongly suggests its potential as a valuable compound for further investigation in cancer therapy. The comparative data presented in this guide provides a solid foundation for researchers to design future studies aimed at fully elucidating the mechanism of action of this compound and its therapeutic promise.
References
- 1. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol induces cell cycle arrest via a p53-independent pathway in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol induces growth inhibition, S-phase arrest, apoptosis, and changes in biomarker expression in several human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptotic effects of ε-viniferin in combination with cis-platin in C6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptotic effects of ε-viniferin in combination with cis-platin in C6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy and Toxicity of Pallidol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy and toxicity of Pallidol, a resveratrol dimer, against its well-studied monomer, resveratrol, and other resveratrol oligomers. Due to a notable scarcity of in vivo research on this compound, this document leverages available data on resveratrol and other dimers to establish a framework for comparison and to highlight critical areas for future investigation.
Executive Summary
This compound, a naturally occurring resveratrol dimer, has demonstrated promising antioxidant and antifungal properties in vitro.[1] However, a comprehensive understanding of its in vivo efficacy and toxicity profile, which is crucial for any therapeutic development, is currently lacking in publicly available scientific literature. In contrast, resveratrol has been extensively studied in various animal models, providing a wealth of data on its anticancer effects and toxicological profile.[2] This guide synthesizes the available in vivo data for resveratrol and other resveratrol dimers to offer a comparative perspective and to underscore the necessity of analogous studies for this compound.
Comparative Efficacy
Anticancer Activity
Resveratrol has demonstrated notable anticancer effects in various in vivo models.[3] For instance, it has been shown to inhibit tumor growth and metastasis in models of skin, breast, and colon cancer.[4][5][6] The anticancer potential of other resveratrol dimers, such as Gnetin C, has also been investigated in vivo, showing potent tumor inhibitory effects in prostate cancer xenografts.[7]
Table 1: Summary of In Vivo Anticancer Efficacy of Resveratrol and Other Stilbenoids
| Compound | Animal Model | Cancer Type | Dosage | Key Findings | Reference |
| This compound | N/A | N/A | N/A | No in vivo data available | |
| Resveratrol | Nude mice (xenograft) | Colon Cancer | 1-5 mg/kg/day | Failed to affect growth or metastasis of breast cancer in mice.[2] | [2] |
| Resveratrol | Mice (subcutaneous neuroblastomas) | Neuroblastoma | 40 mg/kg/day | Increased survival from 0% to 70%.[2] | [2] |
| Resveratrol | Mice (xenograft) | Colon Cancer | 10 mg/kg b.w. | Significantly lowered tumor volume.[5] | [5] |
| Gnetin C | Nude mice (xenograft) | Prostate Cancer | 25 & 50 mg/kg, i.p. | Dose-dependent inhibition of tumor growth.[7] | [7] |
| ε-viniferin | N/A | N/A | N/A | In vitro studies suggest potential for atherosclerosis prevention.[8] | [8] |
Experimental Protocol: Xenograft Cancer Model
A common in vivo model to assess anticancer efficacy is the xenograft model.[9][10]
-
Cell Culture: Human cancer cell lines (e.g., HT-29 for colon cancer) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human cells.[9]
-
Tumor Induction: A specific number of cancer cells are injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, animals are randomly assigned to treatment and control groups. The compound of interest (e.g., resveratrol) is administered orally or via injection at specified doses and frequencies.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint: At the end of the study, animals are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Hypothesized signaling pathway for this compound's anticancer effects.
Conclusion and Future Directions
The available scientific literature reveals a significant gap in our understanding of the in vivo efficacy and toxicity of this compound. While in vitro studies suggest its potential as a bioactive compound, the absence of animal studies severely limits its translational potential. In contrast, the extensive in vivo data for resveratrol provides a clear roadmap for the types of studies that are necessary to evaluate this compound.
Future research should prioritize the following:
-
In vivo efficacy studies: Utilizing established animal models of cancer and other relevant diseases to determine the therapeutic potential of this compound.
-
Acute and subchronic toxicity studies: Establishing the safety profile of this compound through standardized toxicological assessments.
-
Pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound to understand its bioavailability and dosing requirements.
-
Mechanism of action studies: Elucidating the in vivo molecular targets and signaling pathways modulated by this compound.
By undertaking these critical in vivo investigations, the scientific community can begin to unlock the therapeutic promise of this compound and determine its viability as a future clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Potential Therapeutic Targets of Resveratrol, a Plant Polyphenol, and Its Role in the Therapy of Various Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and In vivo Studies on Stilbene Analogs as Potential Treatment Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Resveratrol and its dimers ε-viniferin and δ-viniferin in red wine protect vascular endothelial cells by a similar mechanism with different potency and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
A Comparative Analysis of Pallidol and Other Stilbenoids for Researchers and Drug Development Professionals
An in-depth guide to the biological activities of Pallidol, Resveratrol, Pterostilbene, and Piceatannol, supported by experimental data and methodological insights.
Stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, resveratrol has been the most extensively studied. However, a growing body of research is shedding light on other stilbenoids, such as this compound, a resveratrol dimer, pterostilbene, and piceatannol, each exhibiting unique and potentially superior therapeutic properties. This guide provides a comparative analysis of this compound with these prominent stilbenoids, offering a valuable resource for researchers, scientists, and drug development professionals.
At a Glance: Key Biological Activities and Properties
| Stilbenoid | Chemical Structure | Key Differentiating Features |
| This compound | Resveratrol Dimer | Potent and selective singlet oxygen (¹O₂) quencher.[1] |
| Resveratrol | Monomer | Most extensively studied stilbenoid with a broad range of reported biological activities.[2][3] |
| Pterostilbene | Monomer (Dimethylated Resveratrol) | Higher bioavailability and metabolic stability compared to resveratrol.[4][5] |
| Piceatannol | Monomer (Hydroxylated Resveratrol) | Potent antioxidant and anti-inflammatory properties, sometimes reported to be superior to resveratrol.[6] |
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, anticancer, and neuroprotective activities of this compound, Resveratrol, Pterostilbene, and Piceatannol. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to differing experimental conditions.
Antioxidant Activity
| Stilbenoid | Assay | Model System | IC₅₀ / Rate Constant | Reference |
| This compound | Singlet Oxygen Quenching | Aqueous system | kₐ = 1.71 x 10¹⁰ M⁻¹s⁻¹; IC₅₀ = 14.5 µM | [7][8] |
| Resveratrol | DPPH Radical Scavenging | In vitro | IC₅₀ ≈ 25 - 100 µM | |
| Pterostilbene | DPPH Radical Scavenging | In vitro | Generally lower IC₅₀ than Resveratrol | |
| Piceatannol | DPPH Radical Scavenging | In vitro | Generally lower IC₅₀ than Resveratrol |
Anti-inflammatory Activity
| Stilbenoid | Assay | Model System | Key Findings | Reference |
| This compound | Not extensively studied | - | Reported anti-inflammatory properties. | [7] |
| Resveratrol | NF-κB Inhibition | Various cell lines | Dose-dependent inhibition of NF-κB activation. | |
| Pterostilbene | NF-κB Inhibition | Macrophage cell lines | Potent inhibitor of NF-κB and downstream inflammatory mediators.[9] | |
| Piceatannol | NF-κB Inhibition | Various cell lines | Effective inhibitor of NF-κB activation. |
Anticancer Activity
| Stilbenoid | Cell Line | IC₅₀ | Key Mechanism | Reference |
| This compound | Not extensively studied | - | - | |
| Resveratrol | Various cancer cell lines | Varies widely (µM range) | Induction of apoptosis, cell cycle arrest. | |
| Pterostilbene | Various cancer cell lines | Generally lower than Resveratrol | Induction of apoptosis, anti-proliferative. | [10] |
| Piceatannol | Various cancer cell lines | Varies (µM range) | Induction of apoptosis, inhibition of proliferation and metastasis.[2] |
Neuroprotective Activity
| Stilbenoid | Model System | Key Findings | Reference |
| This compound | In vitro | Reported neuroprotective effects. | |
| Resveratrol | In vitro and in vivo models of neurodegeneration | Protects against Aβ-induced toxicity, reduces oxidative stress.[11][12] | |
| Pterostilbene | In vitro and in vivo models of neurodegeneration | Crosses the blood-brain barrier, reduces inflammation and oxidative stress.[4][13] | |
| Piceatannol | In vitro models of neurodegeneration | Protects against Aβ-induced toxicity.[11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are standard protocols for assessing the biological activities discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay measures the capacity of a compound to scavenge the stable free radical DPPH.
-
Reagent Preparation :
-
Assay Procedure :
-
Measurement :
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.[15]
-
-
Calculation :
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the stilbenoid.[14]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity (Cell Viability)
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.
-
Cell Culture and Treatment :
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the stilbenoid for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.[16]
-
-
MTT Incubation :
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization :
-
After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[17]
-
-
Measurement :
-
Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.[17]
-
-
Calculation :
-
Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
-
NF-κB Reporter Assay for Anti-inflammatory Activity
This assay measures the activity of the transcription factor NF-κB, a key regulator of inflammation.
-
Cell Line and Transfection :
-
Cell Treatment :
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the stilbenoid for a specified time.
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) to activate the NF-κB pathway. Include appropriate controls (unstimulated, stimulated without stilbenoid).[19]
-
-
Reporter Gene Measurement :
-
After incubation, measure the expression of the reporter gene. For luciferase, lyse the cells and measure luminescence using a luminometer after adding the luciferase substrate.[20]
-
-
Calculation :
-
The inhibitory effect of the stilbenoid on NF-κB activity is calculated as the percentage reduction in reporter gene expression compared to the stimulated control. The IC₅₀ value can be determined from the dose-response curve.
-
In Vitro Neuroprotection Assay
A common method to assess neuroprotection is to measure the viability of neuronal cells after exposure to a neurotoxin.
-
Neuronal Cell Culture :
-
Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media.
-
-
Treatment and Toxin Exposure :
-
Pre-treat the neuronal cells with different concentrations of the stilbenoid for a certain period.
-
Expose the cells to a neurotoxin relevant to the disease model being studied (e.g., β-amyloid for Alzheimer's disease, MPP+ for Parkinson's disease, or glutamate for excitotoxicity).[21]
-
-
Viability Assessment :
-
After a designated incubation time, assess cell viability using methods such as the MTT assay, LDH release assay (to measure cell death), or by staining with fluorescent dyes that distinguish live and dead cells (e.g., Calcein-AM and Propidium Iodide).
-
-
Analysis :
-
The neuroprotective effect is quantified by the increase in cell viability in the stilbenoid-treated groups compared to the group treated with the neurotoxin alone.
-
Signaling Pathways and Mechanisms of Action
The biological effects of stilbenoids are mediated through their interaction with various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways modulated by these compounds.
Conclusion and Future Directions
This comparative analysis highlights the significant therapeutic potential of this compound and other stilbenoids. While resveratrol remains a cornerstone of stilbenoid research, the unique properties of this compound, pterostilbene, and piceatannol warrant further investigation. This compound's highly specific and potent singlet oxygen quenching ability distinguishes it from other stilbenoids and suggests its potential in conditions mediated by this reactive oxygen species. Pterostilbene's enhanced bioavailability makes it a promising candidate for clinical applications. Piceatannol often exhibits superior activity to resveratrol in various assays.
A critical gap in the current literature is the lack of direct, head-to-head comparative studies of these four stilbenoids across a range of biological assays under standardized conditions. Such studies are essential to definitively establish their relative potencies and therapeutic potential. Future research should focus on these comparative analyses, as well as on elucidating the detailed molecular mechanisms of the less-studied stilbenoids like this compound. Furthermore, in vivo studies and clinical trials are necessary to translate the promising in vitro findings into tangible therapeutic applications for a variety of diseases.
References
- 1. This compound, a resveratrol dimer from red wine, is a selective singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol and Other Natural Oligomeric Stilbenoid Compounds and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. novoslabs.com [novoslabs.com]
- 5. vitaminretailer.com [vitaminretailer.com]
- 6. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a resveratrol dimer from red wine, is a selective singlet oxygen quencher (Journal Article) | ETDEWEB [osti.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. Role of Natural Stilbenes in the Prevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Neuroprotective Properties of Stilbene and Catechin Analogs: Action Via a Plasma Membrane Receptor Site? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyphenol Stilbenes: Molecular Mechanisms of Defence against Oxidative Stress and Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. omre.co [omre.co]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. researchgate.net [researchgate.net]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. spandidos-publications.com [spandidos-publications.com]
Cross-Validation of Antioxidant Capacity Assays for Pallidol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common in vitro antioxidant capacity assays as applied to the stilbenoid Pallidol. Due to the limited availability of direct comparative data for this compound across all discussed assays, data for the closely related and extensively studied precursor, Resveratrol, is presented to offer a relevant benchmark. This guide details the experimental protocols for four widely used antioxidant assays—DPPH, ABTS, FRAP, and ORAC—and explores the underlying cellular antioxidant signaling pathways.
Comparative Antioxidant Capacity: this compound and Resveratrol
This compound, a dimer of resveratrol, is recognized for its potent antioxidant properties. It has been identified as a highly effective scavenger of singlet oxygen, a reactive oxygen species. However, comprehensive quantitative data cross-validating its efficacy through various standard antioxidant assays remains limited in publicly available literature.
To provide a useful comparative framework, the following table summarizes the antioxidant capacity of Resveratrol, a well-characterized stilbenoid, across four common assays. These values serve as a reference point for researchers evaluating the antioxidant potential of this compound and other related compounds.
| Assay | Compound | Antioxidant Capacity (IC50 / Trolox Equivalents) | Reference |
| DPPH | Resveratrol | IC50: 2.86 µg/mL | [1] |
| ABTS | Resveratrol | IC50: 13.44 µg/mL | [1] |
| FRAP | Resveratrol | ~13.42 - 210.26 µmol/L TE (concentration dependent) | [2] |
| ORAC | Resveratrol | 23.12 µmol TE/g | [1] |
Note: IC50 (half-maximal inhibitory concentration) indicates the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value signifies higher antioxidant activity. Trolox Equivalents (TE) express the antioxidant capacity of a substance relative to the antioxidant capacity of the standard, Trolox.
Experimental Workflow for Cross-Validation
The following diagram illustrates a generalized workflow for the cross-validation of different antioxidant capacity assays for a given compound.
References
Validating the Therapeutic Potential of Pallidol: A Comparative Guide Based on Preclinical Animal Models
A notable gap in current research is the absence of comprehensive in vivo studies validating the therapeutic potential of Pallidol in animal models. While in vitro evidence suggests promising bioactivity, particularly in oncology, a direct comparison with other stilbenoids in a preclinical setting is not yet possible. This guide, therefore, provides a comparative analysis based on the inferred potential of this compound from in vitro data against the established in vivo efficacy of its close structural analogs, resveratrol and pterostilbene. Detailed experimental protocols for key animal models are provided to facilitate future research endeavors with this compound.
This compound: In Vitro Anticancer Potential
This compound, a resveratrol dimer, has demonstrated inhibitory effects on the cell growth of various cancer cell lines in laboratory settings. Specifically, studies have reported its cytotoxic activities against human colorectal carcinoma cell lines (HCT-116, HT-29, and Caco-2) and two melanoma skin cancer cell lines (HT-144 and SKMEL-28)[1]. These findings suggest a potential role for this compound as an anticancer agent, warranting further investigation in preclinical animal models.
Comparative Analysis with Alternative Stilbenoids in Animal Models
Given the lack of in vivo data for this compound, this section provides a comparative overview of the well-documented therapeutic effects of resveratrol and pterostilbene in animal models of inflammation, cancer, and neurodegeneration.
Anti-inflammatory Activity
Resveratrol has been extensively studied for its anti-inflammatory properties in various animal models. It has been shown to reduce paw edema in carrageenan-induced inflammation models in rats and has demonstrated protective effects in models of pancreatitis by reducing inflammatory markers like TNF-α, IL-1β, and IL-6[2][3][4]. Furthermore, resveratrol has been found to mitigate inflammation in diabetic nephropathy models by reducing pro-inflammatory cytokines[5].
Pterostilbene , a dimethylether analog of resveratrol, has shown potent anti-inflammatory activity, in some cases surpassing that of resveratrol[6][7]. In a rat model of arthritis induced by complete Freund's adjuvant (CFA), pterostilbene significantly decreased paw swelling and arthritic scores[7]. It has also been shown to reduce edema and inflammatory cell infiltration in other animal models of inflammation[6].
Table 1: Comparison of Anti-inflammatory Effects of Resveratrol and Pterostilbene in Animal Models
| Compound | Animal Model | Key Findings | Reference |
| Resveratrol | Carrageenan-induced paw edema in rats | Reduced paw volume | [3] |
| Acute pharyngitis in rabbits | Inhibited TNF-α and IL-6 serum levels | [3] | |
| Diabetic nephropathy in rats | Decreased pro-inflammatory cytokines (e.g., IL-1β) | [5] | |
| Pterostilbene | CFA-induced arthritis in rats | Significantly decreased paw swelling and arthritic score | [7] |
| Adjuvant-induced arthritis in rats | Significantly lowered the number of neutrophils in the blood | [8] | |
| Lipopolysaccharide (LPS)-induced inflammation in piglets | More effective than resveratrol in reducing liver damage | [6] |
Anticancer Activity
Resveratrol has demonstrated anticancer effects in a variety of animal models. It has been shown to inhibit tumor growth and metastasis in mouse models of breast cancer, with a dosage of 25 mg/kg showing a significant tumor reduction rate[9]. In pancreatic cancer models, resveratrol notably reduced tumor weight and volume[2]. It has also been found to inhibit skin tumor formation and progression in mice[10].
Pterostilbene also exhibits potent anticancer properties, often with greater bioavailability than resveratrol. In vivo, pterostilbene inhibits tumorigenesis and metastasis with negligible toxicity[11]. It has been shown to suppress tumor growth in mouse xenograft models of breast cancer and may act through different mechanisms than resveratrol, such as inducing apoptosis while resveratrol causes cell cycle arrest[6][12].
Table 2: Comparison of Anticancer Effects of Resveratrol and Pterostilbene in Animal Models
| Compound | Animal Model | Key Findings | Reference |
| Resveratrol | Xenograft mouse model of ovarian cancer | Significantly reduced tumor burden | [13] |
| Mouse model of breast cancer | Antineoplastic effect in 85% of studies, with 25 mg/kg showing a 97.8% tumor reduction rate | [9] | |
| Mouse model of skin cancer | Inhibited tumor formation by promoting apoptosis and regulating the cell cycle | [10] | |
| Pterostilbene | Xenograft mouse model of breast cancer | Suppressed tumor growth and metastasis | [12] |
| Mouse models of aggressive ER- breast cancer | Effective in inhibiting breast cancer in combination with resveratrol | [14] | |
| In vivo cancer models | Inhibits tumorigenesis and metastasis with negligible toxicity | [11] |
Neuroprotective Effects
Resveratrol has shown neuroprotective effects in various animal models of neurodegenerative diseases. In rodent models of Parkinson's disease, it has demonstrated efficacy through antioxidation, anti-inflammation, and ameliorating mitochondrial dysfunction[15][16]. In models of Alzheimer's disease, resveratrol has been shown to reduce neurodegeneration in the hippocampus and prevent learning deficits[17][18].
Pterostilbene also exhibits significant neuroprotective activity and, due to its better bioavailability, is of particular interest for neurological disorders[19][20]. In a mouse model of Alzheimer's disease, pterostilbene attenuated memory impairment, Aβ1-42 accumulation, and neuroinflammation[21]. It has also been shown to improve neurological health and reduce apoptosis and inflammation in the brain in other neurodegenerative models[6][22].
Table 3: Comparison of Neuroprotective Effects of Resveratrol and Pterostilbene in Animal Models
| Compound | Animal Model | Key Findings | Reference |
| Resveratrol | Rodent models of Parkinson's disease | Ameliorated motor dysfunction, increased dopamine levels, and improved antioxidant status | [15][16] |
| Animal model of Alzheimer's disease & tau pathology | Reduced neurodegeneration in the hippocampus and prevented learning deficits | [17] | |
| Scopolamine-induced amnesia in mice | Pretreatment significantly reduces oxidative stress injury and improves cognitive injury | [18] | |
| Pterostilbene | Streptozotocin-induced mouse model of Alzheimer's disease | Alleviated memory impairment, Aβ1-42 accumulation, and neuroinflammation by decreasing MAOB | [21] |
| Animal models of Alzheimer's disease | Improvement of cognitive disorders and a neuroprotective role | [19][20] | |
| Chronic intermittent hypoxia mouse model | Boosted neuronal health, enhanced antioxidant levels, and diminished apoptosis and inflammation in the brain | [6] |
Experimental Protocols for Key Animal Models
The following are detailed methodologies for standard animal models used to evaluate anti-inflammatory, anticancer, and neuroprotective agents. These protocols can serve as a template for future in vivo studies on this compound.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats[23][24][25][26][27]. The left paw is injected with saline as a control.
-
Treatment: Test compounds (e.g., this compound, resveratrol, or a reference drug like indomethacin) are typically administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection[24][25].
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Xenograft Tumor Model in Mice (Anticancer)
-
Animals: Immunodeficient mice (e.g., nude or NSG mice), typically 4-6 weeks old[28][29][30][31].
-
Tumor Cell Implantation: Human cancer cells (e.g., 1 x 10^7 cells in 0.2 mL) are injected subcutaneously into the flank of the mice[28]. For some cancer types, orthotopic implantation into the relevant organ (e.g., mammary fat pad for breast cancer) may be performed[31].
-
Treatment: Once tumors reach a palpable size (e.g., 70-300 mm³), mice are randomized into treatment and control groups[31]. The test compound is administered via a specified route (e.g., oral gavage, i.p., or intravenous injection) and schedule.
-
Tumor Growth Measurement: Tumor dimensions (length and width) are measured with calipers at regular intervals (e.g., every 3-4 days), and tumor volume is calculated using the formula: V = (Length x Width²)/2[28].
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed. Further analysis can include histology, immunohistochemistry, and molecular analysis of the tumor tissue.
Scopolamine-Induced Amnesia in Mice (Neuroprotection)
-
Animals: Adult mice (e.g., C57BL/6 or Swiss albino), weighing 20-30 g[32][33][34][35][36].
-
Induction of Amnesia: Scopolamine (e.g., 1-3 mg/kg) is administered intraperitoneally 30 minutes before behavioral testing to induce cognitive deficits[34][35].
-
Treatment: The test compound is administered prior to the scopolamine injection (preventive protocol) or after the induction of amnesia (therapeutic protocol)[34].
-
Behavioral Assessment:
-
Y-maze Test: To assess spatial working memory, the test measures the percentage of spontaneous alternations in entering the three arms of the maze[34].
-
Novel Object Recognition (NOR) Test: This test evaluates episodic memory based on the mouse's innate preference to explore a novel object over a familiar one[34].
-
Morris Water Maze (MWM): Used to assess spatial learning and memory, this test measures the time it takes for a mouse to find a hidden platform in a pool of water[33].
-
-
Biochemical and Histological Analysis: After behavioral testing, brain tissue (particularly the hippocampus and cortex) can be collected for analysis of neurotransmitter levels, oxidative stress markers, inflammatory cytokines, and neuronal cell death.
Signaling Pathways and Experimental Workflows
Key Signaling Pathways Modulated by Stilbenoids
Stilbenoids like resveratrol and pterostilbene exert their therapeutic effects by modulating a complex network of intracellular signaling pathways. These pathways are critical in regulating inflammation, cell proliferation, apoptosis, and neuronal survival. Given the structural similarity, it is plausible that this compound may also interact with these pathways.
Caption: Key signaling pathways modulated by stilbenoids.
Proposed Experimental Workflow for Validating this compound's Therapeutic Potential
The following workflow outlines a systematic approach to investigate the in vivo efficacy of this compound.
Caption: Proposed workflow for in vivo validation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Resveratrol in animal models of pancreatitis and pancreatic cancer: A systematic review with machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of resveratrol prevents inflammation by inhibiting NF‑κB in animal models of acute pharyngitis [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Antioxidant and Anti-inflammatory Properties of Resveratrol in Diabetic Nephropathy: A Systematic Review and Meta-analysis of Animal Studies [frontiersin.org]
- 6. Frontiers | Pterostilbene in the treatment of inflammatory and oncological diseases [frontiersin.org]
- 7. Pterostilbene exert an anti-arthritic effect by attenuating inflammation, oxidative stress, and alteration of gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of Pterostilbene on Neutrophil Activity in Experimental Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Meta-Analysis of the Antioxidant and Antitumor Effects of Resveratrol in Animal Models of Breast Cancer: Integrative Review for Clinical Study Design[v1] | Preprints.org [preprints.org]
- 10. Resveratrol and cancer: focus on in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pterostilbene and cancer: current review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pterostilbene in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pterostilbene Plus Resveratrol Inhibits ER-/PR-/her2- And ER-/PR-/her2+ Disease In Mice | Food for Breast Cancer [foodforbreastcancer.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Resveratrol in Rodent Models of Parkinson’s Disease: A Systematic Review of Experimental Studies [frontiersin.org]
- 17. Resveratrol as a Therapeutic Agent for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural stilbenes effects in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Natural stilbenes effects in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protective effect of pterostilbene in a streptozotocin-induced mouse model of Alzheimer's disease by targeting monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 24. inotiv.com [inotiv.com]
- 25. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 26. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 27. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 28. Establishment of Xenograft Tumor Model in Mice [bio-protocol.org]
- 29. researchgate.net [researchgate.net]
- 30. meliordiscovery.com [meliordiscovery.com]
- 31. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 32. researchgate.net [researchgate.net]
- 33. njppp.com [njppp.com]
- 34. mdpi.com [mdpi.com]
- 35. oatext.com [oatext.com]
- 36. researchgate.net [researchgate.net]
A Comparative Analysis of Cellular Responses to Pallidol and Resveratrol: A Transcriptomic Perspective
For researchers, scientists, and drug development professionals, understanding the nuanced cellular effects of bioactive compounds is paramount. This guide provides a comparative overview of the transcriptomic and cellular impacts of two related stilbenoids: Pallidol and resveratrol. While extensive transcriptomic data is available for resveratrol, illuminating its complex molecular interactions, similar data for this compound is not yet present in the public domain. This guide, therefore, presents a comprehensive summary of resveratrol's transcriptomic profile alongside the current, non-transcriptomic understanding of this compound's biological activities.
Resveratrol: A Deep Dive into its Transcriptomic Landscape
Resveratrol, a well-studied natural polyphenol found in grapes and red wine, has garnered significant attention for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Numerous transcriptomic studies have been conducted to elucidate the molecular mechanisms underlying these effects.
Transcriptome-wide analyses, primarily using RNA sequencing (RNA-seq) and DNA microarrays, have revealed that resveratrol significantly alters gene expression profiles in various cell types and tissues.[3][4][5][6][7] These changes are often associated with key signaling pathways that regulate cellular processes such as inflammation, cell cycle, apoptosis, and metabolism.[3][8][9][10]
Key Signaling Pathways Modulated by Resveratrol
Resveratrol's multifaceted effects are attributed to its ability to interact with a wide array of molecular targets and signaling pathways. Some of the most consistently reported pathways influenced by resveratrol include:
-
Sirtuin (SIRT1) Pathway: Resveratrol is a potent activator of SIRT1, a NAD+-dependent deacetylase.[2][10] This activation is linked to improved mitochondrial function, reduced oxidative stress, and anti-inflammatory effects through the deacetylation of various transcription factors.[2]
-
AMP-activated Protein Kinase (AMPK) Pathway: Resveratrol can activate AMPK, a key sensor of cellular energy status.[10] This activation contributes to improved metabolic health.[10]
-
NF-κB Signaling Pathway: Resveratrol has been shown to inhibit the NF-κB pathway, a central regulator of inflammation.[2] It can suppress the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines.[2]
-
PI3K/Akt Signaling Pathway: Transcriptional analysis has shown that resveratrol can modulate the PI3K/Akt pathway, which is involved in cell survival, growth, and proliferation.[3][5][8]
-
MAPK Signaling Pathway: Resveratrol can influence the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cellular responses to a variety of stimuli.[2][3][5]
-
Nrf2 Signaling Pathway: Resveratrol can potentiate the Nrf2 signaling pathway, which is involved in the antioxidant defense system.[1][8]
Below is a diagram illustrating the major signaling pathways regulated by resveratrol.
References
- 1. The therapeutic effect of resveratrol: Focusing on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptome-Based Analysis Reveals Therapeutic Effects of Resveratrol on Endometriosis in aRat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol induces dynamic changes to the microglia transcriptome, inhibiting inflammatory pathways and protecting against microglia-mediated photoreceptor apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptome-Based Analysis Reveals Therapeutic Effects of Resveratrol on Endometriosis in aRat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-depth analysis of the mode of action of resveratrol: genome-wide characterization of G-quadruplex binding properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next generation sequencing of RNA reveals novel targets of resveratrol with possible implications for Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of Cell Signaling Pathways and miRNAs by Resveratrol in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nrf2activators.com [nrf2activators.com]
Designing Clinical Trials for Pallidol-Based Interventions: A Comparative Guide for Researchers
For Immediate Release
In the quest for novel therapeutic agents to combat neurodegenerative diseases, Pallidol, a resveratrol dimer found in red wine, has emerged as a compound of interest due to its potent antioxidant properties. This guide provides a comprehensive overview of the preclinical data on this compound and offers crucial considerations for the design of future clinical trials. Drawing comparisons with its well-studied monomer, resveratrol, this document serves as a vital resource for researchers, scientists, and drug development professionals.
Preclinical Data Summary: this compound vs. Resveratrol
While clinical trial data for this compound is not yet available, preclinical studies have begun to elucidate its mechanism of action and therapeutic potential. The primary known activity of this compound is its potent and selective quenching of singlet oxygen, a highly reactive form of oxygen implicated in cellular damage.[1] In contrast, resveratrol exhibits a broader range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3][4]
| Parameter | This compound | Resveratrol | Source |
| Primary Mechanism | Potent & selective singlet oxygen quencher | Broad-spectrum antioxidant, anti-inflammatory, anticancer | [1][2][3] |
| Singlet Oxygen Quenching IC50 | 14.5 µM | Data not available for direct comparison | [5] |
| Reaction Rate Constant with ¹O₂ | 1.71 x 10¹⁰ M⁻¹s⁻¹ | Data not available for direct comparison | [1] |
| Other Reported Activities | Antifungal, regulates angiogenesis and cancer-related signaling | Neuroprotective, cardioprotective, antiviral | [5][6][7] |
| Clinical Trial Status | No published clinical trials | Numerous clinical trials for various indications | [8] |
Experimental Protocols
To facilitate further research, detailed methodologies for key preclinical experiments are outlined below. These protocols are foundational for generating robust and reproducible data necessary for advancing this compound-based interventions toward clinical evaluation.
Singlet Oxygen Quenching Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against singlet oxygen.
Methodology:
-
Reagents: Test compound (this compound), Rose Bengal (photosensitizer), 2,2,6,6-tetramethylpiperidine (TEMP, spin trap), 5,5-dimethyl-1-pyrroline N-oxide (DMPO), phosphate buffer.
-
Procedure:
-
A solution containing the test compound, Rose Bengal, and TEMP in a phosphate buffer is prepared.
-
The solution is irradiated with a filtered halogen lamp to generate singlet oxygen via photosensitization of Rose Bengal.
-
The formation of the TEMPO radical, a stable product of the reaction between TEMP and singlet oxygen, is measured using an Electron Paramagnetic Resonance (EPR) spectrometer.
-
The concentration of the test compound is varied to determine the IC50 value, which is the concentration required to inhibit the TEMPO signal by 50%.
-
-
Data Analysis: The IC50 is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Neuroprotection Assay
Objective: To assess the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Methodology:
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neuronal cultures.
-
Induction of Oxidative Stress: Cells are treated with an agent that induces oxidative stress, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Treatment: Cells are pre-treated with various concentrations of the test compound (this compound) for a specified period before the addition of the oxidative stressor.
-
Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.
-
Data Analysis: The percentage of viable cells in the treated groups is compared to the control group (oxidative stressor alone) to determine the neuroprotective effect of the compound.
Clinical Trial Design Considerations
Given the absence of clinical data for this compound, the design of initial human trials should be approached with careful consideration of its unique properties and the lessons learned from trials of other antioxidants, particularly resveratrol.
Phase I: Safety, Tolerability, and Pharmacokinetics
-
Study Design: A single-center, randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.
-
Primary Endpoints:
-
Incidence and severity of adverse events.
-
Pharmacokinetic parameters: Cmax, Tmax, AUC, and half-life of this compound and its metabolites.
-
-
Secondary Endpoints:
-
Exploratory biomarkers of oxidative stress (e.g., F2-isoprostanes, malondialdehyde).
-
Markers of target engagement (e.g., reduction in biomarkers of singlet oxygen-mediated damage).
-
Phase II: Proof-of-Concept and Dose-Ranging
-
Patient Population: A well-defined patient population with a disease known to involve singlet oxygen-mediated pathology or significant oxidative stress (e.g., early-stage Alzheimer's disease, Parkinson's disease, or certain dermatological conditions).
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study with multiple dose arms.
-
Primary Efficacy Endpoints:
-
Change from baseline in relevant clinical scales (e.g., ADAS-Cog for Alzheimer's, UPDRS for Parkinson's).
-
Change from baseline in validated biomarkers of disease progression and oxidative stress.
-
-
Key Considerations:
-
Biomarker Strategy: A robust biomarker plan is essential to demonstrate target engagement and provide early signals of efficacy.
-
Patient Selection: Enrichment strategies, such as selecting patients with evidence of high oxidative stress at baseline, may increase the likelihood of detecting a treatment effect.
-
Comparison with Resveratrol: Including a resveratrol arm could provide valuable comparative data on the relative efficacy and safety of the dimer versus the monomer.
-
Visualizing Key Pathways and Processes
To aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. This compound, a resveratrol dimer from red wine, is a selective singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Resveratrol Action on Lipid Metabolism in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Optimize, Modulate, and Scale-up Resveratrol and Resveratrol Dimers Bioproduction in Vitis labrusca L. Cell Suspension from Flasks to 20 L Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Scalable Biomimetic Synthesis of Resveratrol Dimers and Systematic Evaluation of their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pallidol in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Pallidol. As a trusted partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself by offering clear procedural guidance to ensure safe and compliant waste management practices.
Summary of Key Information
The following table summarizes essential data regarding this compound and its related compound, Resveratrol. This information is critical for making informed decisions on handling and disposal.
| Property | This compound | Resveratrol | Data Source |
| Chemical Nature | A tetracyclic stilbenoid, a natural plant metabolite. | A stilbenoid polyphenol. | PubChem |
| CAS Number | 105037-88-5 | 501-36-0 | PubChem, Sigma-Aldrich |
| Hazard Classification | Not classified as dangerous goods for transport. | Causes serious eye irritation. Not classified as hazardous for transport. | MedchemExpress SDS, Sigma-Aldrich SDS[1] |
| Primary Route of Exposure | Likely eye and skin contact, inhalation of dust. | Eye and skin contact, inhalation of dust. | General Chemical Handling |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat. | Safety glasses with side-shields, gloves, lab coat.[2] | General Laboratory Practice, Resveratrol SDS |
| Disposal Recommendation | Treat as a non-hazardous solid chemical waste. Follow institutional and local guidelines. | Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains.[1][3] | Inferred from available data |
Experimental Protocols Referenced
The disposal procedures outlined below are based on established best practices for the management of non-hazardous laboratory chemicals as detailed in various university and safety guidelines.[4][5][6] These protocols are designed to minimize environmental impact and ensure the safety of laboratory personnel.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Decision workflow for the proper disposal of solid and liquid this compound waste.
Step-by-Step Disposal Procedures
Based on the available safety information and general guidelines for non-hazardous laboratory waste, the following procedures are recommended for the disposal of this compound.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Protective Clothing: A standard laboratory coat.
Disposal of Solid this compound Waste
This includes pure this compound powder, contaminated weigh boats, filter paper, and other solid consumables.
-
Step 1: Containment
-
Carefully collect all solid this compound waste.
-
Place the waste in a durable, sealable plastic bag or a designated non-hazardous solid waste container.
-
Ensure the container is clearly labeled as "Non-Hazardous Solid Waste" and specifies the contents (this compound).
-
-
Step 2: Consultation of Local Guidelines
-
Step 3: Final Disposal
-
If permitted by your institution, securely sealed bags of solid this compound waste can be placed in the regular laboratory trash that is designated for non-hazardous materials.[6]
-
Laboratory personnel should be responsible for transferring the waste to the designated collection area; do not leave it for custodial staff to handle.[4]
-
Disposal of Liquid this compound Solutions
This pertains to solutions of this compound in solvents. Note: The disposal of the solvent is the primary concern.
-
Step 1: Solvent Classification
-
Identify the solvent used to dissolve the this compound. The hazard profile of the solvent will dictate the disposal method.
-
-
Step 2: Disposal as Hazardous Waste
-
Do not pour this compound solutions down the drain. [3]
-
Collect all liquid waste containing this compound in a designated, properly labeled hazardous waste container that is compatible with the solvent.
-
Follow your institution's established procedures for the collection and disposal of hazardous chemical waste.
-
Disposal of Empty this compound Containers
-
Step 1: Decontamination
-
Thoroughly rinse the empty container with a suitable solvent (e.g., ethanol or acetone) to remove all residues of this compound.
-
Collect the rinsate as hazardous liquid waste.
-
-
Step 2: Label Removal
-
Completely deface or remove the original product label to prevent misidentification.[4]
-
-
Step 3: Final Disposal
-
Once cleaned and with the label removed, the container can typically be disposed of in the regular laboratory recycling or trash, in accordance with your institution's policies.
-
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with waste management regulations. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sfasu.edu [sfasu.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. chemistry.mtsu.edu [chemistry.mtsu.edu]
Essential Safety and Operational Guide for Handling Pallidol
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and logistical plans for the handling and disposal of Pallidol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of its monomer, Resveratrol, and the general principles of safe laboratory practice for handling powdered chemical compounds. This compound is a resveratrol dimer and is classified as a stilbenoid and a polyphenol.[1][2] The primary known hazard associated with the closely related compound Resveratrol is serious eye irritation.[3][4][5][6][7]
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the essential personal protective equipment required for the safe handling of this compound in a laboratory setting.
| Body Part | PPE Item | Specification | Purpose |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene | To prevent skin contact. |
| Eyes | Safety glasses with side shields or Goggles | ANSI Z87.1 certified | To protect against dust particles and splashes. |
| Body | Laboratory coat | Fully buttoned | To protect skin and clothing from contamination. |
| Respiratory | N95 or higher respirator | NIOSH-approved | Recommended when handling the powder outside of a fume hood to prevent inhalation of fine particles. |
| Face | Face shield | - | Recommended in addition to safety glasses or goggles when there is a significant risk of splashes. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to use is critical to minimize exposure and ensure a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage Location: Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[5]
-
Container: Keep the container tightly sealed to prevent contamination and exposure.
Preparation and Use
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Weighing: When weighing the powder, use an enclosure or a fume hood to control dust.
-
Spill Kit: Ensure a chemical spill kit is readily accessible in the work area.
Emergency Procedures
-
Eye Contact: In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[3][5]
-
Skin Contact: If skin contact occurs, wash the affected area thoroughly with soap and water.[3]
-
Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.[8]
-
Ingestion: If ingested, rinse the mouth with water and seek immediate medical attention.[3][8]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all this compound waste, including empty containers and contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, should also be disposed of as hazardous waste.
-
Disposal Method: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[8]
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound for use in downstream experiments.
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents (e.g., this compound, solvent, glassware, stir plate).
-
-
Weighing:
-
In the chemical fume hood, carefully weigh the desired amount of this compound powder onto weighing paper.
-
Use a spatula to transfer the powder, avoiding the creation of dust.
-
-
Dissolving:
-
Transfer the weighed this compound into an appropriate glass container (e.g., beaker or flask).
-
Add the desired solvent (e.g., DMSO, ethanol) to the container.
-
Place the container on a stir plate and stir until the this compound is completely dissolved.
-
-
Storage:
-
Once dissolved, transfer the this compound solution to a clearly labeled and tightly sealed storage vial.
-
Store the stock solution under the recommended conditions (e.g., protected from light, at a specific temperature).
-
-
Cleanup:
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Dispose of all contaminated materials, including weighing paper and gloves, in the designated hazardous waste container.
-
Wash hands thoroughly after completing the procedure.
-
Visualizing Safety Workflows
To further enhance safety understanding, the following diagrams illustrate key safety concepts and procedures.
Caption: Hierarchy of controls for managing this compound exposure.
Caption: Step-by-step workflow for responding to a this compound spill.
References
- 1. This compound | C28H22O6 | CID 484757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stilbenoids: A Natural Arsenal against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guinama.com [guinama.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
